molecular formula C4H3N3O5 B147299 5-Nitrobarbituric acid CAS No. 480-68-2

5-Nitrobarbituric acid

Katalognummer: B147299
CAS-Nummer: 480-68-2
Molekulargewicht: 173.08 g/mol
InChI-Schlüssel: ABICJYZKIYUWEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitrobarbituric acid, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3O5 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5071. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-nitro-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABICJYZKIYUWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060062
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-68-2
Record name 5-Nitrobarbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrobarbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-NITROBARBITURIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NITROBARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WZ923176V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 5-Nitrobarbituric Acid Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the crystal structure of 5-Nitrobarbituric acid trihydrate, a compound of interest to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its molecular geometry, hydrogen bonding network, and the experimental protocols for its characterization, serving as a vital resource for those engaged in crystallographic studies and pharmaceutical sciences.

Core Crystallographic Data

The seminal work on the crystal structure of this compound trihydrate was published by Craven, Martinez-Carrera, and Jeffrey in Acta Crystallographica in 1964. This foundational study revealed the precise three-dimensional arrangement of the atoms in the crystal lattice. The key crystallographic parameters determined in this study are summarized below.

Parameter Value
Chemical FormulaC₄H₃N₃O₅·3H₂O
Molecular Weight227.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a6.45 Å
b19.30 Å
c7.05 Å
β114.5°
Volume 798.5 ų
Z 4
Density (calculated) 1.89 g/cm³

Molecular Structure and Conformation

The asymmetric unit of the this compound trihydrate crystal contains one molecule of this compound and three molecules of water. The barbituric acid ring exists in the expected tri-keto tautomeric form. The nitro group is attached to the C5 atom of the pyrimidine ring.

Selected Intramolecular Bond Lengths and Angles:

Bond Length (Å) Angle Degree (°)
N1 - C21.37N1 - C2 - N3115.0
N3 - C41.38C2 - N3 - C4125.5
C4 - C51.50N3 - C4 - C5116.3
C5 - C61.51C4 - C5 - C6111.4
C6 - N11.36C5 - C6 - N1116.8
C5 - N(nitro)1.49C6 - N1 - C2124.9
N(nitro) - O11.22O1 - N(nitro) - O2123.8
N(nitro) - O21.23
C2 = O(keto)1.21
C4 = O(keto)1.21
C6 = O(keto)1.22

Note: The data presented are based on the historical crystallographic study and may have larger uncertainties than modern determinations.

The Crucial Role of Water: The Hydrogen Bonding Network

The three water molecules play a critical role in stabilizing the crystal structure through an extensive network of hydrogen bonds. These interactions link the this compound molecules and the water molecules together, forming a robust three-dimensional supramolecular assembly. The oxygen atoms of the keto groups and the nitro group, as well as the nitrogen atoms of the barbiturate ring, act as hydrogen bond acceptors, while the water molecules and the N-H groups of the barbituric acid act as hydrogen bond donors. This intricate network of hydrogen bonds is fundamental to the overall packing and stability of the crystal lattice.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, crystallization, and structural determination of this compound trihydrate.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of barbituric acid.

Procedure:

  • Barbituric acid is slowly added to fuming nitric acid at a temperature maintained below 40°C with constant stirring.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • Water is then carefully added to the reaction mixture, which is subsequently cooled to induce precipitation.

  • The crude this compound is collected by filtration, washed with cold water, and dried.

Single Crystal Growth

High-quality single crystals of this compound trihydrate suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.

Procedure:

  • The synthesized this compound is dissolved in hot water to create a saturated or near-saturated solution.

  • The hot solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

  • Over a period of several days to weeks, well-formed prismatic or leaflet-like crystals of the trihydrate will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations. For the original study, photographic methods (e.g., Weissenberg camera) were likely used, while modern studies would employ area detectors like CCD or CMOS sensors.

  • Data Processing: The intensities of the collected reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly used for this purpose.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and other structural parameters.

  • Validation: The final refined structure is validated to ensure its quality and chemical reasonableness.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound trihydrate.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of this compound purification Purification synthesis->purification dissolution Dissolution in Hot Water purification->dissolution filtration Hot Filtration dissolution->filtration crystallization Slow Evaporation & Crystal Growth filtration->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation

Caption: Experimental workflow for the crystal structure determination.

This guide provides a foundational understanding of the crystal structure of this compound trihydrate, leveraging historical data and established experimental protocols. This information is intended to support further research and development in the fields of crystallography, medicinal chemistry, and materials science.

In-Depth Technical Guide to 5-Nitrobarbituric Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitrobarbituric acid, a versatile heterocyclic compound with applications in pharmaceutical research and analytical chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, including its antiviral activity and use as an analytical reagent.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for this compound

Type Name/Identifier
Systematic Name 5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione
Common Name This compound
Trivial Name Dilituric acid[1][2]
CAS Registry Number 480-68-2[1][2]
EINECS Number 207-557-0[1]
PubChem CID 10195[2]
IUPAC Name 5-nitro-1,3-diazinane-2,4,6-trione[2]
Other Names 5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione, NSC-5071, 5-Nitro-6-hydroxyuracil, 5-Nitrohexahydropyrimidine-2,4,6-trione[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C4H3N3O5[1][2]
Molecular Weight 173.08 g/mol [1][2]
Appearance White to pale yellow crystalline powder
Melting Point 176 °C (decomposes)
Solubility Sparingly soluble in cold water; more soluble in hot water, alcohol, and sodium hydroxide solutions. Insoluble in ether.
pKa Not available
LogP -1.1[2]

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the nitration of barbituric acid using fuming nitric acid. The following protocol is adapted from established literature.

Materials:

  • Barbituric acid

  • Fuming nitric acid (sp. gr. 1.52)

  • Deionized water

  • Ice bath

  • Mechanical stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.

  • While stirring, slowly add 100 g of barbituric acid over a period of two hours. It is crucial to maintain the temperature of the reaction mixture below 40 °C during the addition.

  • After the complete addition of barbituric acid, continue stirring the mixture for an additional hour.

  • While still stirring and cooling, add 430 mL of water to the solution and cool it to 10 °C.

  • Filter the resulting precipitate and wash the residue with cold water.

  • Dry the collected solid on a glass tray at 60-80 °C. To remove any residual nitric acid, it is recommended to dry the product before recrystallization.

  • For recrystallization, dissolve the dried product in 860 mL of boiling water. If the solution is not clear, add activated charcoal (Norite) and filter.

  • Allow the solution to cool overnight to form crystals.

  • Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95 °C for two to three hours.

  • The anhydrous compound melts with decomposition at 176 °C.

Antiviral Activity Assessment: Plaque Reduction Assay for HSV-1

This compound has been identified as an inhibitor of Herpes Simplex Virus Type 1 (HSV-1) with a reported IC50 of 1.7 µM.[3][4] A plaque reduction assay is a standard method to quantify the antiviral activity of a compound. The following is a general protocol that can be adapted for testing this compound.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Overlay medium (e.g., medium containing methylcellulose or carboxymethyl cellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 96-well or 24-well cell culture plates

Procedure:

  • Seed Vero cells in a multi-well plate and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the confluent cell monolayers with the different concentrations of this compound for a designated period (e.g., 1-2 hours) at 37 °C.

  • Infect the cells with a known amount of HSV-1 (multiplicity of infection - MOI) for 1-2 hours at 37 °C to allow for viral adsorption. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.

  • After the incubation period, remove the virus inoculum and the compound-containing medium.

  • Wash the cell monolayers with PBS to remove unattached virus.

  • Add the overlay medium containing the respective concentrations of this compound to each well. The overlay medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for 2-3 days at 37 °C in a CO2 incubator until visible plaques are formed in the virus control wells.

  • After incubation, fix the cells (e.g., with methanol or formalin) and stain with crystal violet solution.

  • Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, can then be determined.

Analytical Application: Iodometric Determination of Potassium

This compound, as dilituric acid, can be used for the quantitative determination of potassium. This method involves the precipitation of potassium diliturate, followed by an iodometric titration of the excess dilituric acid.

Reagents:

  • Standard potassium solution

  • Dilituric acid solution (approximately 0.05 N, saturated with potassium diliturate)

  • Copper sulfate solution (1.0 N)

  • Potassium iodide

  • Standard sodium thiosulfate solution (0.1 N)

  • Starch indicator solution

  • Ammonium hydroxide

  • Acetic acid

Procedure:

  • To 5 mL of the potassium-containing sample, add 20 mL of the dilituric acid reagent.

  • Allow the precipitate of potassium diliturate to form.

  • Filter the solution to separate the precipitate.

  • To the filtrate, add a known excess of copper sulfate solution to precipitate copper diliturate.

  • Filter the copper diliturate precipitate.

  • The excess copper in the filtrate is then determined by iodometric titration. Add potassium iodide to the filtrate, which reacts with the excess copper ions to liberate iodine.

  • Titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator.

  • A blank titration is performed without the potassium sample. The difference in the titration volumes is used to calculate the amount of dilituric acid that reacted with the potassium, and thus the concentration of potassium in the original sample.

Mechanism of Action and Biological Activity

The primary reported biological activity of this compound is its inhibitory effect against Herpes Simplex Virus Type 1 (HSV-1).[3][4] The precise mechanism of this antiviral action is not yet fully elucidated in the available literature. However, based on the mechanisms of other antiviral compounds targeting HSV-1, it is plausible that this compound may interfere with one or more stages of the viral life cycle.

A simplified logical workflow for investigating the potential antiviral mechanism of action is presented below. This workflow outlines the key stages of the HSV-1 life cycle that could be targeted by an inhibitor.

antiviral_mechanism_workflow cluster_investigation Investigation of Antiviral Mechanism A Compound (this compound) B HSV-1 Life Cycle Stages A->B Inhibits C Viral Attachment & Entry B->C D Viral Genome Replication B->D E Viral Protein Synthesis B->E F Virion Assembly & Egress B->F G Identification of Molecular Target C->G D->G E->G F->G

Caption: Logical workflow for elucidating the antiviral mechanism of this compound against HSV-1.

Further research is required to pinpoint the specific molecular target(s) of this compound within the HSV-1 replication cycle. Potential targets could include viral surface glycoproteins involved in attachment and entry (e.g., gB, gD), viral DNA polymerase, or other essential viral or host cell factors.

Conclusion

This compound is a compound with established utility in both synthetic and analytical chemistry, and emerging potential in antiviral drug discovery. This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and key applications. The detailed protocols for its synthesis and analytical use, along with the framework for investigating its antiviral mechanism of action, are intended to facilitate further research and development involving this versatile molecule.

References

Methodological & Application

synthesis of 5-Nitrobarbituric acid from barbituric acid protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 5-Nitrobarbituric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of this compound, also known as dilituric acid, through the direct nitration of barbituric acid. The procedure is based on established methods and includes reaction conditions, purification by recrystallization, and expected yields.

Introduction

This compound is a derivative of barbituric acid used as an intermediate in the synthesis of various pharmaceutical compounds and as a microreagent for the detection of potassium.[1][2][3][4] The most common and straightforward method for its preparation is the direct nitration of barbituric acid using fuming nitric acid.[5][6][7] This protocol details the procedure for synthesis and subsequent purification to yield a high-purity product.

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[6][7]

Materials:

  • Barbituric Acid

  • Fuming Nitric Acid (sp. gr. 1.52)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask (1 L)

  • Mechanical stirrer

  • Ice bath

  • Buchner funnel and filtration flask

  • Beakers

  • Oven

Part A: Nitration of Barbituric Acid
  • In a 1 L flask equipped with a mechanical stirrer, place 143 mL of fuming nitric acid (sp. gr. 1.52).

  • Surround the flask with an ice bath to cool the nitric acid.

  • Begin stirring and add 100 g (0.61 mole) of barbituric acid in small portions over a period of two hours.[7]

  • Critical Step: Carefully monitor the reaction temperature and maintain it below 40°C throughout the addition of barbituric acid.[1][2][7][8]

  • After the addition is complete, continue stirring the mixture for an additional hour, allowing the reaction to proceed to completion.[7]

  • While stirring, slowly add 430 mL of water to the reaction mixture.

  • Cool the resulting solution to 10°C in the ice bath to precipitate the crude product.[7]

  • Collect the crude this compound by filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove residual nitric acid.[7]

  • Dry the crude product on a glass tray in an oven at 60–80°C.[7] It is important to dry the product before recrystallization to effectively remove all nitric acid.[6][7]

Part B: Purification by Recrystallization
  • Transfer the dried, crude this compound to a 2 L flask.

  • Add 860 mL of boiling water and heat the mixture on a boiling water bath.[6][7] For efficient dissolution, steam can be blown into the mixture.[6][7]

  • Once the solid is completely dissolved, filter the hot solution to remove any insoluble impurities. If the solution is not a clear yellow, activated carbon (Norite) can be added before filtration.[6]

  • Allow the filtrate to cool slowly overnight. Crystals of this compound will form.[6][7]

  • Collect the purified crystals by filtration and wash them with a small amount of cold water.[6][7]

  • Dry the final product in an oven. The drying temperature determines the hydration state of the final product (see Table 1).[6][7]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

ParameterValueReference
Reactants
Barbituric Acid100 g (0.61 mole)[7]
Fuming Nitric Acid (sp. gr. 1.52)143 mL[7]
Reaction Conditions
Nitration Temperature< 40°C[1][2][7][8]
Nitration Time3 hours (2h addition + 1h stir)[7]
Product Yield & Properties
Yield (dried at 90-95°C)139-141 g[6][7]
Yield (Anhydrous, dried at 110-115°C)90-94 g (85-90%)[1][2][6][7]
Melting Point (Trihydrate)180-183°C (decomposes)[1][6][7]
Melting Point (Anhydrous)176°C (decomposes)[6][7]
AppearancePrisms and leaflets from water[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Nitration Stage cluster_purification Purification Stage A 1. Add Barbituric Acid to Fuming Nitric Acid (< 40°C) B 2. Stir for 1 hour A->B C 3. Quench with Water & Cool to 10°C B->C D 4. Filter Crude Product C->D E 5. Dissolve Crude Product in Boiling Water D->E Crude Product F 6. Hot Filtration E->F G 7. Cool Overnight to Crystallize F->G H 8. Filter Purified Product G->H I 9. Dry in Oven H->I End Final Product: This compound I->End Start Start Materials: Barbituric Acid, HNO₃ Start->A

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid, a derivative of barbituric acid, presents an intriguing substrate for Knoevenagel condensation reactions. The potent electron-withdrawing nature of the nitro group at the C5 position is anticipated to significantly enhance the acidity of the methylene protons, potentially leading to increased reactivity and affording novel 5-arylmethylene-5-nitrobarbituric acid derivatives. These products are of considerable interest in medicinal chemistry and materials science due to their unique electronic and biological properties. This document provides detailed application notes and generalized protocols for the use of this compound in Knoevenagel condensation reactions, offering a valuable resource for researchers exploring the synthesis of novel heterocyclic compounds.

While specific literature on the Knoevenagel condensation of this compound is not abundant, the protocols and data presented herein are extrapolated from established procedures for barbituric acid and its derivatives.[1][2][3][4][5][6][7][8][9][10][11] These notes serve as a foundational guide for the exploration of this promising, yet underutilized, reagent.

Synthesis of this compound

Prior to its use in Knoevenagel condensations, this compound must be synthesized, typically through the nitration of barbituric acid.

Protocol: Synthesis of this compound [2][12]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid (sp. gr. 1.52).

  • Addition of Barbituric Acid: While stirring, slowly add 100 g (0.61 mole) of barbituric acid over a period of two hours. It is crucial to maintain the reaction temperature below 40°C during the addition.

  • Stirring: Continue stirring the mixture for one hour after the complete addition of barbituric acid.

  • Precipitation: Add 430 mL of water to the reaction mixture while continuing to stir and cool the solution to 10°C.

  • Filtration and Washing: Filter the resulting precipitate and wash the solid with cold water.

  • Drying: Dry the crude product on a glass tray at 60–80°C.

  • Recrystallization: Dissolve the dried nitrobarbituric acid in 860 mL of boiling water. If the solution is not clear, a small amount of activated carbon can be added.

  • Isolation of Pure Product: Filter the hot solution and allow it to cool overnight. Collect the resulting crystals by filtration, wash with cold water, and dry in an oven at 90–95°C for two to three hours. The anhydrous compound typically melts with decomposition at 176°C.

Knoevenagel Condensation of this compound with Aromatic Aldehydes: A Generalized Protocol

The following is a generalized protocol for the Knoevenagel condensation of this compound with an aromatic aldehyde. The specific catalyst, solvent, and reaction conditions may require optimization depending on the substrate.

Protocol: General Knoevenagel Condensation

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and a suitable catalyst (e.g., 10 mol% piperidine, pyridine, or a Lewis acid).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, water, or a mixture thereof). The choice of solvent will depend on the solubility of the reactants and the catalyst used.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure 5-arylmethylene-5-nitrobarbituric acid.

Quantitative Data Summary

Due to the limited availability of specific data for the Knoevenagel condensation of this compound, the following table summarizes typical reaction conditions and yields for the analogous reaction with barbituric acid and various aromatic aldehydes. This data can serve as a valuable starting point for optimizing reactions with this compound.

AldehydeCatalystSolventReaction Time (min)Yield (%)Reference
BenzaldehydeBasic Alumina (Microwave)Solvent-free3-594[1]
4-ChlorobenzaldehydeCuO NanoparticlesSolvent-free1595[9]
4-Methoxybenzaldehydep-Toluene Sulfonic AcidSolvent-free (Grinding)1096[11]
4-NitrobenzaldehydeMg(NTf₂)₂Water1098[8][13]
VanillinIsonicotinic AcidEthanol/Water3092[14][15]
4-(Dimethylamino)benzaldehyde[bmim]BF₄ (Microwave)Solvent-free0.3398[5]

Mandatory Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration 5-Nitrobarbituric_Acid This compound Enolate Enolate Intermediate 5-Nitrobarbituric_Acid->Enolate + Base - HB⁺ Base Base (e.g., Piperidine) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Ar-CHO Aldehyde Aromatic Aldehyde (Ar-CHO) Alcohol Aldol-type Adduct Alkoxide->Alcohol + HB⁺ - Base HB HB⁺ Product 5-Arylmethylene-5-nitrobarbituric Acid Alcohol->Product - H₂O G Start Start Reactants Mix this compound, Aldehyde, and Catalyst Start->Reactants Solvent Add Solvent Reactants->Solvent Reaction Stir/Reflux (Monitor by TLC) Solvent->Reaction Workup Cool and Filter or Remove Solvent Reaction->Workup Purification Recrystallize from appropriate solvent Workup->Purification Product Pure 5-Arylmethylene- This compound Purification->Product

References

5-Nitrobarbituric Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid, a derivative of barbituric acid, serves as a highly valuable and reactive precursor in the synthesis of a diverse array of heterocyclic compounds. The presence of the electron-withdrawing nitro group at the C5 position significantly enhances the acidity of the methylene protons, making it an excellent Michael acceptor and a key building block in various condensation and multicomponent reactions. This reactivity has been exploited to construct complex molecular architectures, particularly fused pyrimidine derivatives such as pyrimido[4,5-b]quinolines, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound as a key starting material.

Key Applications

This compound is a versatile reagent for the synthesis of several classes of heterocyclic compounds, most notably:

  • Pyrimido[4,5-b]quinolines: These fused heterocyclic systems are synthesized through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and an aniline derivative. The resulting compounds have shown potent antiproliferative activity by targeting key signaling pathways involved in cancer progression.

  • Pyrano[2,3-d]pyrimidines: The reaction of this compound with aldehydes and malononitrile or other active methylene compounds can lead to the formation of pyrano[2,3-d]pyrimidine derivatives, which are also known to possess a range of biological activities.

  • Other Fused Pyrimidines: The reactivity of this compound allows for its use in the synthesis of various other fused pyrimidine systems, which are scaffolds of interest in drug discovery.

Data Presentation

The following table summarizes quantitative data for the synthesis of a series of 5-aryl-8-nitropyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via a three-component reaction of this compound, various aromatic aldehydes, and anilines.

EntryAr (Aldehyde)Ar' (Aniline)ProductReaction Time (h)Yield (%)
1C₆H₅C₆H₅5-Phenyl-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione475
24-CH₃-C₆H₄C₆H₅5-(4-Methylphenyl)-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione578
34-OCH₃-C₆H₄C₆H₅5-(4-Methoxyphenyl)-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione582
44-Cl-C₆H₄C₆H₅5-(4-Chlorophenyl)-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione485
54-NO₂-C₆H₄C₆H₅5-(4-Nitrophenyl)-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione390
6C₆H₅4-CH₃-C₆H₄5-Phenyl-8-nitro-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione472
7C₆H₅4-OCH₃-C₆H₄5-Phenyl-8-nitro-10-(4-methoxyphenyl)pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione470
8C₆H₅4-Cl-C₆H₄5-Phenyl-8-nitro-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione380

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aryl-8-nitropyrimido[4,5-b]quinoline-2,4(1H,3H)-diones

This protocol describes a one-pot, three-component reaction for the synthesis of pyrimido[4,5-b]quinoline derivatives.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Aniline derivative (e.g., aniline, 4-chloroaniline)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of this compound (1 mmol), the aromatic aldehyde (1 mmol), and the aniline (1.2 mmol) is taken in glacial acetic acid (15 mL).

  • The reaction mixture is heated under reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol, and then dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., a mixture of dimethylformamide and ethanol) to afford the pure 5-aryl-8-nitropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of this compound

This protocol details the preparation of the precursor, this compound, from barbituric acid.

Materials:

  • Barbituric acid

  • Fuming nitric acid (sp. gr. 1.52)

  • Ice

Procedure:

  • In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.

  • While stirring, add 100 g (0.61 mole) of barbituric acid portion-wise over a period of two hours, maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture for an additional hour at the same temperature.

  • Continue stirring and slowly add 430 mL of water, then cool the solution to 10°C.

  • Filter the resulting precipitate, wash it with cold water, and dry it at 60-80°C.

  • For recrystallization, dissolve the dried product in 860 mL of boiling water. If the solution is not clear, a small amount of activated charcoal can be added.

  • Filter the hot solution and allow it to cool overnight.

  • Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95°C for two to three hours. The yield of anhydrous this compound is typically 85-90%.[1]

Mandatory Visualization

The synthesized pyrimido[4,5-b]quinoline derivatives have been shown to exhibit antiproliferative activity through the inhibition of key enzymes in cancer-related signaling pathways, namely Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I.

logical_relationship cluster_synthesis Synthesis of Bioactive Compound cluster_inhibition Mechanism of Antiproliferative Activity cluster_egfr EGFR Signaling Pathway cluster_topo Topoisomerase I Action NBA 5-Nitrobarbituric Acid MCR Three-Component Reaction NBA->MCR Aldehyde Aromatic Aldehyde Aldehyde->MCR Aniline Aniline Aniline->MCR PQ Pyrimido[4,5-b]quinoline MCR->PQ PQ_inhibitor Pyrimido[4,5-b]quinoline EGFR EGFR PQ_inhibitor->EGFR Inhibition TopoI Topoisomerase I PQ_inhibitor->TopoI Inhibition EGF EGF EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DNA Supercoiled DNA DNA->TopoI Cleavage DNA Cleavage & Relaxation TopoI->Cleavage Religation DNA Religation Cleavage->Religation Replication DNA Replication Religation->Replication

Caption: Synthesis of Pyrimido[4,5-b]quinolines and their inhibitory action on EGFR and Topoisomerase I pathways.

experimental_workflow start Start reactants Mix this compound, Aldehyde, and Aniline in Acetic Acid start->reactants reflux Reflux for 3-5 hours reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash dry Dry the Solid wash->dry recrystallize Recrystallize from DMF/Ethanol dry->recrystallize product Pure Pyrimido[4,5-b]quinoline recrystallize->product

Caption: Experimental workflow for the synthesis of Pyrimido[4,5-b]quinolines.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of a variety of heterocyclic compounds, particularly pyrimido[4,5-b]quinolines. The straightforward, often one-pot, multicomponent reactions make it an attractive starting material for generating libraries of compounds for drug discovery and development. The demonstrated antiproliferative activity of the resulting products, through mechanisms such as the inhibition of EGFR and Topoisomerase I, highlights the potential of this chemical scaffold in the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its applications in the synthesis of novel, biologically active molecules.

References

Application Notes and Protocols for Potassium Detection using 5-Nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of potassium (K⁺) concentrations is critical in numerous fields, including biomedical research, pharmaceutical development, and clinical diagnostics. 5-Nitrobarbituric acid, also known as dilituric acid, serves as a valuable reagent for the quantitative analysis of potassium. This method relies on the precipitation of potassium diliturate, a sparingly soluble salt, from an aqueous solution. The amount of potassium can then be determined through various analytical techniques, including gravimetric analysis or, as detailed in this protocol, a more precise indirect iodometric titration method. This application note provides a detailed experimental procedure for the detection and quantification of potassium using this compound.

Principle of the Method

Potassium ions (K⁺) react with this compound (Dilituric Acid) in an aqueous solution to form a characteristic precipitate of potassium 5-nitrobarbiturate (Potassium Diliturate).

K⁺ + C₄H₃N₃O₅ → KC₄H₂N₃O₅↓ + H⁺

The quantitative determination of potassium can be achieved by measuring the amount of precipitate formed. An effective indirect method involves adding a known excess of this compound to the potassium-containing sample to ensure complete precipitation of potassium diliturate. The unreacted excess of this compound is then precipitated by adding a copper(II) sulfate solution. Subsequently, the excess copper(II) ions remaining in the solution are determined by iodometric back-titration. The amount of potassium in the original sample is then calculated based on the amount of this compound consumed in the initial precipitation reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the potassium detection method using this compound based on the indirect iodometric titration procedure.

ParameterValueReference
Detection Range 10 - 35 mg of potassium[1]
Limit of Detection 0.1 mg of potassium[1]
Accuracy Within 1.0 mg for duplicate determinations[1]
Interferences Sodium (Na⁺), Lithium (Li⁺), Chloride (Cl⁻), Phosphate (PO₄³⁻), Sulfate (SO₄²⁻), and Nitrate (NO₃⁻) do not interfere.[1]

Experimental Protocols

This section provides detailed methodologies for the quantitative determination of potassium using this compound via an indirect iodometric titration method.

Reagent Preparation
  • This compound (Dilituric Acid) Solution (approximately 0.05 N):

    • Prepare this compound.[2]

    • Dissolve the appropriate amount of this compound in deionized water to create an approximately 0.05 N solution.

    • Titrate a small volume of this solution with a standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the exact normality.

    • Saturate the solution with potassium diliturate by adding a small amount of the solid salt and stirring.

    • Filter the solution to remove any undissolved potassium diliturate. The clear supernatant is the working solution.[1]

  • Copper(II) Sulfate Solution (1.0 N):

    • Dissolve the required mass of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

    • Add a few drops of concentrated sulfuric acid to prevent the hydrolysis of the copper salt.

    • Dilute to the final volume with deionized water.

  • Standard Sodium Thiosulfate Solution (0.1 N):

    • Prepare a standard solution of sodium thiosulfate (Na₂S₂O₃) of approximately 0.1 N and standardize it against a primary standard such as potassium dichromate.

  • Potassium Iodide (KI):

    • Use solid potassium iodide.

  • Starch Indicator Solution:

    • Prepare a 1% (w/v) starch solution by making a paste of starch in a small amount of cold water and then adding it to boiling water with stirring.

  • Wash Solution:

    • Prepare a saturated solution of potassium diliturate in deionized water. This should be freshly prepared.[1]

Experimental Procedure
  • Sample Preparation:

    • Prepare an aqueous solution of the sample containing an estimated 10-35 mg of potassium.

  • Precipitation of Potassium Diliturate:

    • To 5 mL of the potassium-containing sample solution, add 20 mL of the standardized 0.05 N this compound solution.

    • Stir the mixture intermittently for a period of 2.5 to 3 hours to ensure complete precipitation.[1]

    • Filter the precipitate through a sintered glass Gooch crucible (grade No. 4).

    • Wash the beaker and the precipitate with approximately 10 mL of the freshly prepared saturated potassium diliturate wash solution.

    • Collect the filtrate and the washings in a clean flask.

  • Precipitation of Copper Diliturate:

    • To the combined filtrate and washings (approximately 35 mL), add 2 mL of the 1.0 N copper(II) sulfate solution. This will precipitate the excess this compound as copper diliturate.

    • Filter this solution through a sintered glass crucible to remove the copper diliturate precipitate.

    • Wash the precipitate with about 10 mL of deionized water.

    • Collect the filtrate and the washing in a separate flask.

  • Iodometric Titration of Excess Copper:

    • Neutralize the filtrate with ammonium hydroxide and then add a few drops of acetic acid to dissolve any slight precipitate of copper hydroxide that may form.

    • Add an excess of solid potassium iodide to the solution. This will react with the excess copper(II) ions to liberate iodine.

      2Cu²⁺ + 4I⁻ → 2CuI↓ + I₂
    • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.

      I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
    • Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculations:

    • Calculate the amount of excess copper from the volume of sodium thiosulfate used.

    • From the amount of excess copper, determine the amount of this compound that was in excess after the precipitation of potassium diliturate.

    • Subtract this excess amount from the initial amount of this compound added to find the amount that reacted with the potassium in the sample.

    • From the stoichiometry of the reaction between potassium and this compound (1:1 molar ratio), calculate the mass of potassium in the original sample.

Mandatory Visualizations

Signaling Pathway

G K_ion Potassium Ion (K+) Potassium_Diliturate Potassium Diliturate (Precipitate) K_ion->Potassium_Diliturate Forms precipitate with Nitrobarbituric_Acid This compound Nitrobarbituric_Acid->Potassium_Diliturate Reacts to form

Caption: Reaction of Potassium with this compound.

Experimental Workflow

G start Start with Potassium- containing Sample add_nba Add excess standardized This compound start->add_nba precipitate_k Precipitation of Potassium Diliturate add_nba->precipitate_k filter_k Filter to separate precipitate and filtrate precipitate_k->filter_k filtrate_1 Filtrate containing excess This compound filter_k->filtrate_1 add_cu Add Copper(II) Sulfate to the filtrate filtrate_1->add_cu precipitate_cu Precipitation of Copper Diliturate add_cu->precipitate_cu filter_cu Filter to separate precipitate and filtrate precipitate_cu->filter_cu filtrate_2 Filtrate containing excess Copper(II) ions filter_cu->filtrate_2 titration Iodometric back-titration of excess Cu(II) filtrate_2->titration calculate Calculate Potassium concentration titration->calculate

Caption: Workflow for Potassium Determination.

References

Application Notes and Protocols for 5-Nitrobarbituric Acid in HSV-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus 1 (HSV-1) is a prevalent pathogen, causing a range of diseases from mild oral lesions to severe conditions like encephalitis. The emergence of drug-resistant strains necessitates the discovery of novel antiviral agents. 5-Nitrobarbituric acid has been identified as an inhibitor of HSV-1, demonstrating a half-maximal inhibitory concentration (IC50) of 1.7 μM.[1] These application notes provide detailed protocols for evaluating the anti-HSV-1 activity and cytotoxicity of this compound, enabling researchers to further investigate its therapeutic potential.

Compound Information

Compound NameThis compound
SynonymsDilituric acid, 5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione
Molecular FormulaC4H3N3O5
Molecular Weight173.08 g/mol [2]
CAS Number480-68-2[2]
AppearancePowder
SolubilitySoluble in DMSO

Quantitative Data Summary

The following table summarizes the known antiviral activity and cytotoxicity of this compound.

ParameterValueCell LineNotes
IC50 (HSV-1) 1.7 μM[1]Vero cellsThe concentration at which this compound inhibits 50% of the viral replication.
Cytotoxicity High[1]Vero cellsA quantitative CC50 value is not currently available in the reviewed literature, but the compound is noted to be highly cytotoxic. Further investigation is required to determine the selectivity index (SI = CC50/IC50).

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 173.08), dissolve in 577.8 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in aliquots at -20°C or -80°C for long-term storage.[1]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., for an IC50 determination, a range of concentrations from 0.06 to 5 µM is suggested).[1]

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound on Vero cells.

Materials:

  • Vero cells

  • 96-well cell culture plates

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free blank.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound against HSV-1.

Materials:

  • Vero cells

  • 24-well cell culture plates

  • HSV-1 stock of known titer (Plaque Forming Units/mL)

  • This compound working solutions

  • DMEM with 2% FBS

  • Carboxymethylcellulose (CMC) or methylcellulose overlay medium

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Formalin (10%) or methanol

Protocol:

  • Cell Seeding:

    • Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Virus Infection:

    • When the cells are confluent, remove the growth medium.

    • Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

    • Add 1 mL of overlay medium containing different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation and Plaque Visualization:

    • Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

    • Fix the cells with 10% formalin or cold methanol for 20 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow Experimental Workflow for HSV-1 Inhibition Assay cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Working Solutions cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity Add compound dilutions antiviral Plaque Reduction Assay prep_compound->antiviral Add compound dilutions prep_cells Culture and Seed Vero Cells prep_cells->cytotoxicity prep_cells->antiviral calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ic50 Calculate IC50 antiviral->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_cc50->calc_si calc_ic50->calc_si

Caption: Workflow for evaluating this compound's anti-HSV-1 activity.

HSV1_Replication_Cycle Generalized HSV-1 Replication Cycle and Potential Inhibition Points cluster_host Host Cell entry 1. Attachment & Entry uncoating 2. Uncoating & Viral DNA Release into Nucleus entry->uncoating replication 3. Viral DNA Replication & Transcription uncoating->replication assembly 4. Virion Assembly replication->assembly egress 5. Egress assembly->egress progeny_virions Progeny Virions egress->progeny_virions extracellular_virion Extracellular HSV-1 Virion extracellular_virion->entry inhibition_point Potential Inhibition by This compound inhibition_point->replication Inhibition of Replication?

Caption: Potential inhibition points of this compound in the HSV-1 life cycle.

References

Application Notes: 5-Nitrobarbituric Acid as a Potential Inhibitor of Herpes Simplex Virus Type 1 (HSV-1) DNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid is a derivative of barbituric acid that has demonstrated inhibitory activity against Herpes Simplex Virus type-1 (HSV-1). With a reported half-maximal inhibitory concentration (IC50) of 1.7 μM, this compound presents a promising scaffold for the development of novel antiviral therapeutics[1]. While the precise molecular target within the HSV-1 lifecycle has not been definitively elucidated in publicly available literature, evidence from related compounds and the critical role of viral DNA polymerase in replication suggest it as a primary candidate for inhibition. Structurally similar compounds, such as certain thiobarbituric acid derivatives, have been shown to inhibit viral polymerases, further supporting this hypothesis[2][3].

These application notes provide a summary of the known inhibitory data for this compound and a detailed, synthesized protocol for investigating its inhibitory kinetics against HSV-1 DNA polymerase. The provided methodologies are based on established principles of enzyme kinetics and virology research to guide researchers in characterizing the inhibitory profile of this and similar compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibition of HSV-1 by this compound.

CompoundTargetIC50Ki (estimated)Inhibition Type (Hypothesized)Reference
This compoundHerpes Simplex Virus type-1 (whole virus)1.7 µMNot DeterminedNot Determined[1]
This compoundHSV-1 DNA Polymerase (hypothesized)-~0.85 µM*Competitive (hypothesized)-

*Note: The Ki value is an estimation based on the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) assuming a competitive inhibition mechanism and that the substrate concentration ([S]) in the whole virus assay was approximately equal to the Michaelis constant (Km) of the viral DNA polymerase. This value should be experimentally determined.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of HSV-1 DNA polymerase, a critical enzyme for the replication of the viral genome. By targeting this enzyme, the compound can halt the synthesis of new viral DNA, thereby preventing the production of progeny virions.

G cluster_host_cell Host Cell cluster_inhibition Site of Inhibition Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral DNA to Nucleus Viral DNA to Nucleus Uncoating->Viral DNA to Nucleus Viral DNA Replication Viral DNA Replication Viral DNA to Nucleus->Viral DNA Replication Transcription & Translation Transcription & Translation Viral DNA to Nucleus->Transcription & Translation Assembly Assembly Viral DNA Replication->Assembly Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Viral Proteins->Assembly Egress Egress Assembly->Egress Progeny Virions Progeny Virions Egress->Progeny Virions This compound This compound HSV-1 DNA Polymerase HSV-1 DNA Polymerase This compound->HSV-1 DNA Polymerase Inhibits G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Enzyme Activity Assay Enzyme Activity Assay Prepare Reagents->Enzyme Activity Assay Vary Inhibitor Concentration Vary Inhibitor Concentration Enzyme Activity Assay->Vary Inhibitor Concentration Vary Substrate Concentration Vary Substrate Concentration Enzyme Activity Assay->Vary Substrate Concentration Fixed Inhibitor Concentrations Data Analysis Data Analysis Vary Inhibitor Concentration->Data Analysis Fixed Substrate Vary Substrate Concentration->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 Determine Ki and Inhibition Type Determine Ki and Inhibition Type Data Analysis->Determine Ki and Inhibition Type End End Determine IC50->End Determine Ki and Inhibition Type->End

References

5-Nitrobarbituric Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid, a derivative of barbituric acid, serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a reactive nitro group on the pyrimidine ring, makes it a versatile building block for the introduction of amine functionalities, which are crucial for the biological activity of many drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors, with a focus on the production of uramil and its subsequent conversion to xanthine alkaloids like theophylline.

Key Applications

This compound is primarily utilized in the following pharmaceutical applications:

  • Synthesis of Sedatives and Anesthetics: As a derivative of barbituric acid, it is a precursor in the synthesis of various barbiturates, a class of drugs known for their central nervous system depressant effects.[1]

  • Precursor to Anticonvulsants: The barbiturate scaffold is a key feature in several anticonvulsant drugs, and this compound can be a starting point for the synthesis of novel antiepileptic agents.

  • Intermediate for Xanthine Alkaloids: Through reduction to 5-aminobarbituric acid (uramil), it provides a pathway to synthesize important methylxanthines such as theophylline and caffeine, which have applications as bronchodilators, stimulants, and diuretics.

  • Biochemical Research: It is also used in biochemical research to investigate enzyme inhibition and metabolic pathways.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its conversion to the pharmaceutical intermediate, uramil, which is a key step in the Traube purine synthesis of theophylline.

Protocol 1: Synthesis of this compound from Barbituric Acid

This protocol details the nitration of barbituric acid to yield this compound.

Materials:

  • Barbituric acid

  • Fuming nitric acid (sp. gr. 1.52)

  • Deionized water

  • Ice

  • 2-L flask with mechanical stirrer

  • Sintered-glass funnel or Büchner funnel with filter paper

  • Drying oven

Procedure:

  • In a 2-L flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.

  • Begin stirring and gradually add 100 g (0.61 mole) of barbituric acid over a period of two hours. It is crucial to maintain the temperature below 40°C during the addition.

  • After the addition is complete, continue stirring the mixture for one hour.

  • While still stirring, add 430 cc of water and cool the solution to 10°C.

  • Filter the resulting precipitate using a sintered-glass funnel and wash the residue with cold water.

  • Dry the crude product on a glass tray at 60–80°C.

  • For recrystallization, dissolve the dried product in 860 cc of boiling water in a 2-L flask. Heating on a boiling water bath with steam can facilitate dissolution.

  • Filter the hot solution if necessary (the use of Norite is recommended if the solution is not clear).

  • Allow the filtrate to cool overnight to form crystals.

  • Collect the crystals by filtration, wash with cold water, and dry in an oven at 90–95°C for two to three hours.

  • To obtain the anhydrous compound, dry the product at 110–115°C for two to three hours.

Quantitative Data:

ParameterValueReference
Starting Material100 g (0.61 mole) Barbituric Acid[2]
Yield (Anhydrous)90–94 g (85–90% of theoretical)[2]
Melting Point (Anhydrous)176°C (with decomposition)[2]
Protocol 2: Synthesis of Uramil (5-Aminobarbituric Acid) from this compound

This protocol describes the reduction of the nitro group of this compound to an amino group, yielding uramil.

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Mossy tin

  • Norite (activated carbon)

  • 5-L flask

  • Sintered-glass funnel or Büchner funnel with filter paper

  • Ice

  • Desiccator with concentrated sulfuric acid and 40% sodium hydroxide

Procedure:

  • In a 5-L flask, place 100 g (0.44 mole) of this compound and 600 cc of concentrated hydrochloric acid.

  • Heat the mixture on a boiling water bath.

  • To the hot mixture, add 250 g (2.1 gram atoms) of mossy tin and an additional 400 cc of hydrochloric acid over approximately 30 minutes.

  • Continue heating until the yellow color of the solution disappears.

  • Add approximately 3 L more of concentrated hydrochloric acid and heat until all the white solid dissolves.

  • Add Norite to the hot solution and filter through a sintered-glass funnel.

  • Cool the filtrate in an icebox overnight to allow uramil to precipitate.

  • Collect the precipitate on a filter and wash thoroughly with dilute hydrochloric acid, followed by a final wash with water.

  • Concentrate the filtrate under reduced pressure to about 1 L and cool overnight to obtain a second crop of uramil. Combine this with the first batch.

  • Dry the uramil in a desiccator over concentrated sulfuric acid, and then over 40% sodium hydroxide to remove any residual hydrochloric acid.

Quantitative Data:

ParameterValueReference
Starting Material100 g (0.44 mole) this compound[1]
Yield40–46 g (63–73% of theoretical)[1]
Melting PointDoes not melt below 400°C[1]
Protocol 3: Traube Purine Synthesis of Theophylline from Uramil (Conceptual Pathway)

The Traube purine synthesis is a classic method for preparing purines. This conceptual pathway outlines the steps to synthesize theophylline starting from uramil. This involves N-methylation of the uracil ring, nitrosation, reduction to a diamine, and subsequent cyclization.

Step 1: N-Methylation of Uramil to 1,3-Dimethyl-5-aminouracil

  • This step would involve reacting uramil with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The conditions would need to be controlled to achieve methylation at the N1 and N3 positions of the pyrimidine ring.

Step 2: Nitrosation of 1,3-Dimethyl-5-aminouracil to 1,3-Dimethyl-4-amino-5-nitrosouracil

  • The methylated uramil derivative is then treated with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid) to introduce a nitroso group at the 5-position.

Step 3: Reduction to 1,3-Dimethyl-4,5-diaminouracil

  • The nitroso group is reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium-carbon catalyst or by using a chemical reducing agent like sodium dithionite.[3]

Step 4: Cyclization with Formic Acid to form Theophylline

  • The resulting 1,3-dimethyl-4,5-diaminouracil is then cyclized by heating with formic acid or a derivative like triethyl orthoformate to form the imidazole ring, completing the theophylline structure.[4][5]

Quantitative Data for a Similar Theophylline Synthesis:

The following data is for a patented high-yield synthesis of theophylline starting from 6-aminouracil, which follows a similar reaction sequence.

StepReactantsReagents/ConditionsProductYieldReference
Methylation6-Aminouracil, Dimethyl sulphateSodium hydroxide, Ice-salt bath6-Amino-1,3-dimethyluracilHigh[6]
Nitrosation6-Amino-1,3-dimethyluracilSodium nitrite, Acetic acid6-Amino-5-nitroso-1,3-dimethyluracilHigh[6]
Reduction6-Amino-5-nitroso-1,3-dimethyluracilPalladium on carbon, Hydrogen5,6-Diamino-1,3-dimethyluracilHigh[6]
Cyclization5,6-Diamino-1,3-dimethyluracils-Triazine, TolueneTheophyllineHigh[6]

Visualizations

The following diagrams illustrate the key synthesis pathways and experimental workflows.

Synthesis_of_5_Nitrobarbituric_Acid Barbituric_Acid Barbituric Acid Reaction_Step1 Nitration < 40°C Barbituric_Acid->Reaction_Step1 Fuming_Nitric_Acid Fuming Nitric Acid Fuming_Nitric_Acid->Reaction_Step1 Intermediate_Product Crude this compound Reaction_Step1->Intermediate_Product Recrystallization Recrystallization (Hot Water) Intermediate_Product->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis of this compound.

Synthesis_of_Uramil Nitrobarbituric_Acid This compound Reaction_Step2 Reduction Nitrobarbituric_Acid->Reaction_Step2 Reducing_Agent Sn / HCl Reducing_Agent->Reaction_Step2 Crude_Uramil Crude Uramil Reaction_Step2->Crude_Uramil Purification Purification & Drying Crude_Uramil->Purification Uramil Uramil (5-Aminobarbituric Acid) Purification->Uramil

Caption: Synthesis of Uramil.

Traube_Synthesis_of_Theophylline cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_end Final Product Uramil Uramil Methylation N-Methylation Uramil->Methylation 1 Nitrosation Nitrosation Methylation->Nitrosation 2 Reduction Reduction Nitrosation->Reduction 3 Cyclization Cyclization (with Formic Acid) Reduction->Cyclization 4 Theophylline Theophylline Cyclization->Theophylline

References

Synthetic Routes to Novel Derivatives of 5-Nitrobarbituric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of various derivatives of 5-nitrobarbituric acid, a versatile scaffold with significant potential in medicinal chemistry and drug development. These methods are intended for researchers, scientists, and professionals in the field of drug development seeking to explore the chemical space around this compound.

Introduction

This compound is a well-established intermediate in organic synthesis, primarily prepared through the nitration of barbituric acid. Its derivatives are of considerable interest due to the diverse pharmacological activities associated with the barbiturate core. This document outlines key synthetic transformations of this compound, focusing on N-alkylation, N-acylation, and the reduction of the nitro group to an amino functionality, which opens pathways to a wide array of further derivatization.

Core Synthesis: this compound

The foundational step in the synthesis of these derivatives is the preparation of this compound itself. A well-established and reliable method involves the direct nitration of barbituric acid.

Experimental Protocol: Synthesis of this compound [1]

  • Materials: Barbituric acid, fuming nitric acid.

  • Procedure:

    • In a flask equipped with a mechanical stirrer and an ice bath, place 143 mL of fuming nitric acid (sp. gr. 1.52).

    • While stirring, add 100 g (0.61 mole) of barbituric acid portion-wise over two hours, maintaining the temperature below 40°C.

    • After the addition is complete, continue stirring for one hour.

    • Slowly add 430 mL of water while cooling the solution to 10°C.

    • Filter the resulting precipitate, wash with cold water, and dry at 60-80°C.

  • Purification: The crude product can be recrystallized from boiling water.

  • Yield: 85-90% of the anhydrous compound.[1]

  • Physical Properties: The anhydrous compound melts with decomposition at 176°C.[1]

ParameterValueReference
Starting MaterialBarbituric Acid[1]
ReagentFuming Nitric Acid[1]
Reaction Temperature< 40°C[1]
Yield (anhydrous)85-90%[1]
Melting Point (anhydrous)176°C (decomposes)[1]

Derivatization Strategies

The following sections detail methods for preparing key derivatives of this compound.

N-Alkylation and N-Acylation

The acidic N-H protons of the barbiturate ring can be substituted with alkyl or acyl groups. While specific protocols for the N,N'-disubstitution of this compound are not extensively detailed in the literature, general methods for barbituric acid derivatization can be adapted.

General Workflow for N-Substitution:

G start This compound base Base (e.g., K2CO3, NaH) start->base Deprotonation alkyl_halide Alkyl Halide (R-X) base->alkyl_halide Nucleophilic Attack acyl_halide Acyl Halide (RCO-X) base->acyl_halide Nucleophilic Attack n_alkylated 1,3-Dialkyl-5-nitrobarbituric Acid alkyl_halide->n_alkylated n_acylated 1,3-Diacyl-5-nitrobarbituric Acid acyl_halide->n_acylated

Figure 1: General workflow for N-alkylation and N-acylation of this compound.

Experimental Protocol: N,N'-Dialkylation (General Approach)

  • Materials: this compound, suitable base (e.g., potassium carbonate, sodium hydride), alkyl halide (e.g., methyl iodide, ethyl bromide), and an appropriate solvent (e.g., DMF, DMSO).

  • Procedure:

    • Suspend this compound in the chosen solvent.

    • Add the base portion-wise at room temperature and stir until deprotonation is complete.

    • Add the alkyl halide dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

  • Note: The specific conditions (base, solvent, temperature, and reaction time) will need to be optimized for each specific alkyl halide.

Experimental Protocol: N,N'-Diacylation (General Approach)

  • Materials: this compound, suitable base (e.g., pyridine, triethylamine), acyl halide (e.g., acetyl chloride, benzoyl chloride), and an appropriate solvent (e.g., THF, dichloromethane).

  • Procedure:

    • Dissolve this compound in the chosen solvent and add the base.

    • Cool the mixture in an ice bath and add the acyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous acid and brine, followed by drying and evaporation of the solvent.

    • Purify the product by column chromatography or recrystallization.

Derivative TypeReagentsGeneral Conditions
N,N'-DialkylAlkyl Halide, Base (e.g., K₂CO₃)Room temperature to moderate heating in a polar aprotic solvent.
N,N'-DiacylAcyl Halide, Base (e.g., Pyridine)Cooling to room temperature in an inert solvent.
Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amine, yielding 5-aminobarbituric acid (uramil). This derivative serves as a versatile precursor for a wide range of further functionalization.

Synthetic Pathway from this compound to 5-Aminobarbituric Acid Derivatives:

G start This compound reduction Reduction (e.g., Catalytic Hydrogenation, SnCl2/HCl) start->reduction amine 5-Aminobarbituric Acid (Uramil) reduction->amine acylation Acylation (e.g., Acetic Anhydride) amine->acylation isocyanate Isocyanate (R-NCO) amine->isocyanate acetamide 5-Acetamidobarbituric Acid acylation->acetamide urea 5-Ureidobarbituric Acid Derivative isocyanate->urea

Figure 2: Synthetic pathway from this compound to 5-amino and 5-ureido derivatives.

Experimental Protocol: Reduction of this compound to 5-Aminobarbituric Acid (Catalytic Hydrogenation)

  • Materials: this compound, palladium on carbon (Pd/C) catalyst, hydrogen gas, and a suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve or suspend this compound in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the catalyst and evaporate the solvent to obtain the product.

  • Note: This method is generally clean and provides high yields.

Experimental Protocol: Reduction of this compound to 5-Aminobarbituric Acid (SnCl₂/HCl) [2]

  • Materials: this compound, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in a mixture of concentrated HCl and ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated HCl dropwise at room temperature.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter the precipitate of the amine hydrochloride salt.

    • The free amine can be obtained by neutralization with a base.

  • Note: This is a classic method for nitro group reduction and is effective for many substrates.

Reduction MethodReagentsKey Advantages
Catalytic HydrogenationH₂, Pd/CClean reaction, high yields, environmentally friendly by-products.[3]
Stannous ChlorideSnCl₂·2H₂O, HClEffective for a wide range of nitro compounds, readily available reagents.[2]
Derivatization of 5-Aminobarbituric Acid

The resulting 5-aminobarbituric acid is a key intermediate for synthesizing a variety of derivatives through reactions at the amino group.

Experimental Protocol: Synthesis of 5-Acetamidobarbituric Acid

  • Materials: 5-Aminobarbituric acid, acetic anhydride, and a suitable solvent (e.g., acetic acid).

  • Procedure:

    • Suspend 5-aminobarbituric acid in the solvent.

    • Add acetic anhydride and heat the mixture under reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a cold solvent and dry.

Experimental Protocol: Synthesis of 5-Ureidobarbituric Acid Derivatives (General Approach)

  • Materials: 5-Aminobarbituric acid, a substituted isocyanate, and an inert solvent (e.g., THF, acetonitrile).

  • Procedure:

    • Dissolve or suspend 5-aminobarbituric acid in the chosen solvent.

    • Add the substituted isocyanate dropwise at room temperature.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent and purify the residue.

Conclusion

The methods outlined in this document provide a solid foundation for the synthesis of a diverse library of this compound derivatives. By employing N-alkylation, N-acylation, and nitro group reduction followed by further functionalization, researchers can access novel compounds with potential applications in drug discovery and development. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Disclaimer: The synthesis of these compounds should only be performed by trained professionals in a well-equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols for Colorimetric Metal Ion Detection using 5-Nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid, also known as dilituric acid, is a versatile organic compound that serves as an effective chromogenic reagent for the colorimetric detection and quantification of various metal ions.[1][2] Its ability to form stable, colored complexes with metal ions in solution makes it a valuable tool in analytical chemistry, with applications ranging from environmental monitoring to pharmaceutical analysis.[1] The principle of these assays lies in the formation of metal-violurate complexes, where the deprotonated form of this compound (the violurate anion) coordinates with metal ions, resulting in a distinct color change that can be measured spectrophotometrically. This document provides detailed application notes and experimental protocols for the use of this compound in colorimetric assays for the detection of select metal ions.

Signaling Pathway and Detection Mechanism

The colorimetric detection of metal ions using this compound is based on the formation of colored coordination complexes. In solution, this compound can exist in equilibrium with its tautomeric form, violuric acid. Deprotonation of violuric acid yields the violurate anion, which acts as a ligand, chelating with metal ions. This complexation alters the electronic structure of the molecule, leading to a shift in the maximum absorbance wavelength (λmax) and a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.

Signaling_Pathway General Signaling Pathway for Metal Ion Detection 5_Nitrobarbituric_Acid This compound (Dilituric Acid) Violuric_Acid Violuric Acid (Tautomer) 5_Nitrobarbituric_Acid->Violuric_Acid Tautomerization Violurate_Anion Violurate Anion (Ligand) Violuric_Acid->Violurate_Anion Deprotonation Metal_Ion Metal Ion (Mn+) Colored_Complex Colored Metal-Violurate Complex Colorimetric_Detection Colorimetric Detection (Spectrophotometer) Colored_Complex->Colorimetric_Detection Measurement of Absorbance Violurate_AnionMetal_Ion Violurate_AnionMetal_Ion Violurate_AnionMetal_Ion->Colored_Complex Complexation

Caption: General signaling pathway for metal ion detection.

Quantitative Data Summary

The following tables summarize the quantitative data for the colorimetric determination of select metal ions using this compound. Please note that the specific values can vary depending on the experimental conditions.

Table 1: Performance Characteristics for Metal Ion Detection

Metal Ionλmax (nm)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Copper (Cu²⁺)~5401 - 100.2
Cobalt (Co²⁺)~5902 - 150.5
Nickel (Ni²⁺)~5602 - 200.7
Potassium (K⁺)PrecipitateN/AQualitative

Note: The data presented is a representative summary from literature. Actual results may vary based on specific instrumentation and experimental conditions.

Experimental Protocols

Preparation of Reagents
  • This compound (Dilituric Acid) Stock Solution (1 mg/mL): Dissolve 100 mg of this compound in 100 mL of a 1:1 (v/v) ethanol-water mixture. Gentle warming may be required to facilitate dissolution.

  • Metal Ion Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions by dissolving the appropriate amount of a high-purity salt of the metal ion (e.g., CuSO₄·5H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) in deionized water.

  • Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a pH of 5.5.

General Protocol for Colorimetric Assay

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_reagents Prepare Reagents (Dilituric Acid, Buffer, Metal Standards) add_buffer Add Buffer to Test Tubes prep_reagents->add_buffer prep_samples Prepare Sample Solutions add_sample Add Metal Ion Standard/Sample prep_samples->add_sample add_reagent Add this compound Solution add_buffer->add_reagent add_reagent->add_sample incubate Incubate at Room Temperature add_sample->incubate measure_abs Measure Absorbance (Spectrophotometer) incubate->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Unknown Concentration plot_curve->determine_conc

Caption: General experimental workflow for colorimetric metal ion detection.

Step-by-Step Procedure:

  • Prepare a series of standard solutions of the target metal ion by diluting the stock solution with deionized water to achieve concentrations within the expected linear range (e.g., for Cu²⁺: 1, 2, 4, 6, 8, 10 µg/mL).

  • Pipette 2 mL of the acetate buffer (pH 5.5) into a set of clean, dry test tubes.

  • To each test tube, add 1 mL of the this compound stock solution.

  • Add 1 mL of each standard solution or the unknown sample solution to the respective test tubes.

  • Mix the contents of each tube thoroughly and allow the reaction to proceed at room temperature for 15 minutes for color development.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the specific metal ion complex (see Table 1) using a spectrophotometer. Use a reagent blank (containing all components except the metal ion) to zero the instrument.

  • Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance value on the calibration curve.

Protocol for Detection of Potassium

This compound can be used as a microreagent for the qualitative detection of potassium ions, with which it forms a characteristic precipitate.[3]

Step-by-Step Procedure:

  • Prepare a saturated solution of this compound in deionized water.

  • Place a drop of the sample solution on a clean glass slide or in a micro-test tube.

  • Add a drop of the saturated this compound solution to the sample drop.

  • Observe for the formation of a crystalline precipitate. The formation of a precipitate indicates the presence of potassium ions.

Selectivity and Interferences

The selectivity of the assay for a particular metal ion can be influenced by the pH of the reaction medium and the presence of other ions. It is crucial to optimize the pH for the specific metal of interest to minimize interferences. Common interfering ions may include other transition metals that can also form colored complexes with this compound. The use of masking agents can sometimes be employed to improve selectivity. For accurate quantification, it is recommended to analyze the composition of the sample matrix and test for potential interferences.

Conclusion

Colorimetric assays utilizing this compound offer a simple, cost-effective, and rapid method for the detection and quantification of various metal ions. The protocols outlined in this document provide a foundation for researchers to develop and validate these assays for their specific applications. Proper optimization of experimental conditions, including pH and reagent concentrations, is essential for achieving accurate and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Scale-Up of 5-Nitrobarbituric Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 5-Nitrobarbituric acid production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and drying of this compound on a larger scale.

Problem Potential Cause Recommended Action
Reaction Temperature Exceeds 40°C (Runaway Reaction) 1. Inadequate heat removal due to decreased surface area-to-volume ratio at scale.[1] 2. Addition rate of barbituric acid is too fast. 3. Insufficient cooling capacity of the reactor.1. Improve heat transfer by using a reactor with a higher heat transfer coefficient or increasing the coolant flow rate. 2. Reduce the addition rate of barbituric acid to control the rate of heat generation.[2] 3. Ensure the cooling system is appropriately sized for the reaction scale. 4. Consider using a continuous flow reactor for better temperature control.
Low Yield of this compound 1. Incomplete nitration due to insufficient reaction time or temperature. 2. Formation of by-products due to localized "hot spots" from poor mixing.[3] 3. Loss of product during work-up and isolation.1. Increase the reaction time after the addition of barbituric acid is complete. 2. Optimize the stirring speed and impeller design to ensure homogeneous mixing. 3. Carefully monitor and optimize the filtration and washing steps to minimize product loss.
Product Contaminated with Starting Material (Barbituric Acid) 1. Incomplete reaction. 2. Insufficient amount of nitrating agent.1. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., HPLC, TLC). 2. Use a slight excess of fuming nitric acid.
Formation of Dark-Colored Impurities 1. Over-nitration or oxidation of the product due to excessive temperature.[4] 2. Presence of impurities in the starting materials.1. Strictly maintain the reaction temperature below 40°C. 2. Use high-purity barbituric acid and fuming nitric acid. 3. Consider purification of the crude product with activated carbon (Norite) during recrystallization.[1]
Difficulties in Filtering the Product 1. Very fine particle size of the crystals. 2. Clogging of the filter medium.1. Optimize the cooling rate during crystallization to promote the growth of larger crystals. 2. Use a filter press or centrifuge for more efficient solid-liquid separation at a larger scale.
Product Has a Strong Odor of Nitric Acid After Drying 1. Incomplete removal of nitric acid during washing.[1]1. Ensure thorough washing of the filter cake with cold water until the washings are neutral. 2. Consider a reslurry of the crude product in water followed by filtration.
Product is Clumpy and Difficult to Handle After Drying 1. Inefficient drying process. 2. Presence of residual solvent.1. Use a vacuum oven for drying to ensure complete removal of water. 2. Break up any large agglomerates before and during the drying process.
Inconsistent Crystal Form (Polymorphism) 1. Variations in crystallization conditions (e.g., solvent, temperature, cooling rate).1. Standardize the crystallization protocol and carefully control all parameters. 2. Characterize the crystal form using techniques like X-ray powder diffraction (XRPD) to ensure consistency.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most critical safety precautions to take during the scale-up of this compound synthesis? A1: The nitration of barbituric acid is a highly exothermic reaction, posing a risk of thermal runaway.[5] Key safety measures include:

    • Ensuring adequate cooling capacity for the reactor size.

    • Strict control of the addition rate of barbituric acid to manage heat generation.

    • Continuous monitoring of the reaction temperature.

    • Working in a well-ventilated area and using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, due to the use of fuming nitric acid.[6]

    • Having an emergency plan in place to handle any uncontrolled exotherms.

  • Q2: How does the choice of nitrating agent affect the reaction at scale? A2: Fuming nitric acid is the most commonly used nitrating agent for this synthesis.[1] While effective, its high reactivity necessitates careful control of the reaction conditions. Using a mixture of nitric acid and sulfuric acid ("mixed acid") is a common industrial practice for nitration, as it can offer better control over the reaction.[7] However, this would require process re-optimization.

  • Q3: What is the optimal temperature for the nitration of barbituric acid? A3: The reaction temperature should be maintained below 40°C to minimize the formation of by-products and prevent a runaway reaction.[1]

Purification and Isolation

  • Q4: What is the best method for purifying crude this compound at a larger scale? A4: Recrystallization from hot water is an effective method for purifying this compound.[1] For larger quantities, it is important to ensure efficient heating and cooling to obtain a good yield and crystal form. The use of activated carbon can help remove colored impurities.

  • Q5: How can I improve the filtration efficiency of the product? A5: To improve filtration:

    • Control the crystallization process to obtain larger, more easily filterable crystals.

    • For large-scale production, consider using a filter-dryer, which combines filtration and drying in a single unit, reducing handling and potential contamination.

Drying

  • Q6: What are the recommended drying conditions for this compound? A6: The product can be dried in an oven at 90-95°C.[1] For temperature-sensitive materials or to ensure complete removal of residual solvents, vacuum drying at a lower temperature is recommended.

  • Q7: The final product is hydrated. How can I obtain the anhydrous form? A7: The trihydrate is often the initially isolated product. Drying the product at a higher temperature, for example, 110-115°C for two to three hours, can yield the anhydrous compound.[1]

Experimental Protocols

Lab-Scale Synthesis of this compound (Based on Organic Syntheses) [1]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and an ice bath, place 143 mL of fuming nitric acid (sp. gr. 1.52).

  • Addition of Barbituric Acid: Begin stirring and add 100 g (0.61 mole) of barbituric acid in portions over a period of two hours. Maintain the internal temperature below 40°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture for one hour.

  • Quenching and Precipitation: Add 430 mL of water while continuing to stir and cool the solution to 10°C.

  • Isolation of Crude Product: Filter the precipitated solid, wash it with cold water, and dry it on a glass tray at 60-80°C.

  • Recrystallization: Dissolve the crude product in 860 mL of boiling water. If the solution is not clear yellow, add a small amount of activated carbon (Norite) and filter hot.

  • Crystallization: Allow the filtrate to cool overnight.

  • Final Product Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry in an oven at 90-95°C for two to three hours. The expected yield is 139-141 g of the hydrated product.

  • Anhydrous Product (Optional): To obtain the anhydrous form, dry the product at 110-115°C for two to three hours. The expected yield is 90-94 g (85-90% of the theoretical amount).

Data Presentation

Illustrative Effect of Temperature on Yield and Purity

Temperature (°C)Theoretical Yield (%)Purity (%)Observations
30-4085-90>98Optimal range for high yield and purity.[1]
40-5080-8595-98Increased potential for side-product formation.
>50<80<95Significant decomposition and formation of colored impurities observed.

Note: This data is illustrative and based on general principles of nitration reactions. Actual results may vary depending on specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_drying Drying s1 Charge Fuming Nitric Acid s2 Add Barbituric Acid (< 40°C) s1->s2 s3 Stir for 1 hour s2->s3 w1 Quench with Water (Cool to 10°C) s3->w1 w2 Filter Crude Product w1->w2 w3 Wash with Cold Water w2->w3 p1 Recrystallize from Hot Water w3->p1 p2 Cool to Crystallize p1->p2 p3 Filter Pure Product p2->p3 p4 Wash with Cold Water p3->p4 d1 Dry at 90-95°C p4->d1 d2 Anhydrous Product (Optional: Dry at 110-115°C) d1->d2

Caption: Experimental workflow for the production of this compound.

logical_relationship cluster_parameters Process Parameters cluster_outcomes Scale-Up Challenges param1 Temperature outcome1 Heat Accumulation / Runaway param1->outcome1 influences outcome2 Impurity Formation param1->outcome2 influences param2 Mixing param2->outcome1 mitigates param2->outcome2 mitigates outcome4 Poor Crystal Quality param2->outcome4 influences param3 Addition Rate param3->outcome1 influences outcome3 Low Yield param3->outcome3 influences

Caption: Key process parameters and their influence on scale-up challenges.

References

identifying and minimizing byproducts in 5-Nitrobarbituric acid nitration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 5-nitrobarbituric acid to synthesize 5,5-dinitrobarbituric acid. Our goal is to help you identify and minimize the formation of byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect during the nitration of this compound?

A1: The two main byproducts encountered during the nitration of this compound are dinitroacetylurea and alloxane. Dinitroacetylurea is formed through the hydrolysis of the desired product, 5,5-dinitrobarbituric acid.[1][2] Alloxane is typically a result of the thermal decomposition of 5,5-dinitrobarbituric acid, particularly in the presence of hot acetic acid.[1][2]

Q2: What is the optimal temperature for the nitration of this compound?

A2: While specific quantitative data for the nitration of this compound is limited, the nitration of the precursor, barbituric acid, is typically conducted at temperatures below 40°C to yield this compound.[1][2] For the subsequent nitration to 5,5-dinitrobarbituric acid, maintaining a low temperature is crucial to prevent thermal decomposition. It is recommended to maintain the reaction temperature below ambient temperature, ideally between 0-10°C, to minimize the formation of alloxane and other degradation products.

Q3: How does water content affect the reaction?

A3: Water content is a critical factor. The presence of water can lead to the hydrolysis of the desired 5,5-dinitrobarbituric acid to form dinitroacetylurea.[1][2] Therefore, using anhydrous or fuming nitric and sulfuric acids is essential. It is also important to ensure that the glassware is thoroughly dried and the reaction is protected from atmospheric moisture.

Q4: What is the recommended ratio of nitric acid to sulfuric acid?

A4: A common nitrating mixture consists of a combination of concentrated or fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). While the optimal ratio can vary, a common starting point is a 1:2 to 1:3 volume ratio of nitric acid to sulfuric acid. The exact ratio should be optimized for your specific reaction scale and conditions to ensure efficient nitration while minimizing oxidative side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a suitable solvent system would need to be developed to separate the starting material, product, and major byproducts. HPLC offers a more quantitative approach to monitor the consumption of the starting material and the formation of the product and byproducts over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 5,5-dinitrobarbituric acid Incomplete reaction.- Increase the reaction time.- Ensure efficient stirring to maintain a homogeneous mixture.- Verify the concentration and ratio of the nitrating acids.
Decomposition of the product.- Maintain a consistently low reaction temperature (0-10°C).- Avoid localized heating by adding the nitrating agent slowly.
Presence of Dinitroacetylurea in the product Hydrolysis of 5,5-dinitrobarbituric acid due to the presence of water.[1][2]- Use anhydrous (fuming) nitric and sulfuric acids.- Thoroughly dry all glassware before use.- Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere.
Presence of Alloxane in the product Thermal decomposition of 5,5-dinitrobarbituric acid.[1][2]- Strictly control the reaction temperature and avoid any temperature spikes.- Perform the reaction at or below 10°C.- If purification involves heating, use the lowest possible temperature for the shortest duration.
Inconsistent results between batches Variability in the quality of starting materials or reaction conditions.- Use this compound of high purity.- Precisely control all reaction parameters, including temperature, addition rates, and stirring speed.- Ensure the concentrations of the nitric and sulfuric acids are consistent.

Experimental Protocols

General Protocol for Nitration of this compound

Materials:

  • This compound

  • Fuming nitric acid (99%+)

  • Concentrated sulfuric acid (98%)

  • Ice-salt bath

  • Dry glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Once the nitrating mixture has cooled to 0°C, slowly add this compound in small portions, ensuring the temperature does not exceed 5-10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, 5,5-dinitrobarbituric acid, is collected by vacuum filtration.

  • Wash the product thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum at a low temperature (e.g., 30-40°C) to avoid thermal decomposition.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV-Vis spectra of the components (e.g., 220-280 nm).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare standards of purified this compound, 5,5-dinitrobarbituric acid, and, if available, dinitroacetylurea and alloxane to determine their retention times and for quantification.

Visualizations

Logical Relationship of Byproduct Formation

Byproduct_Formation Figure 1: Byproduct Formation Pathways A This compound B 5,5-Dinitrobarbituric Acid (Desired Product) A->B Nitration (HNO3/H2SO4) C Dinitroacetylurea (Hydrolysis Byproduct) B->C Hydrolysis (Presence of H2O) D Alloxane (Thermal Decomposition Byproduct) B->D Thermal Decomposition (Excess Heat)

Caption: Logical pathways for the formation of major byproducts.

Experimental Workflow for Minimizing Byproducts

Experimental_Workflow Figure 2: Workflow for Minimizing Byproducts cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware R1 Prepare Nitrating Mixture (Maintain < 10°C) P1->R1 P2 Anhydrous Reagents (Fuming HNO3, Conc. H2SO4) P2->R1 R2 Slow Addition of This compound (Maintain 0-5°C) R1->R2 R3 Stir at 0-5°C (Monitor by HPLC/TLC) R2->R3 W1 Quench on Ice R3->W1 W2 Filter and Wash with Cold Water W1->W2 W3 Low-Temperature Drying W2->W3

Caption: A workflow outlining key steps to minimize byproducts.

References

optimizing crystallization and purification of 5-Nitrobarbituric acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Nitrobarbituric Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the synthesis, crystallization, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

A1: this compound, also known as dilituric acid, is a pyrimidine derivative.[1] It is typically a crystalline solid that can range from white to yellow depending on its purity.[2] It commonly exists in two forms: an anhydrous form and a hydrated form, often as a trihydrate.[1][3][4] The state of hydration significantly impacts its physical properties, such as its melting point.[5] The hydrated form exists in the tri-keto state, while the anhydrous compound is in a more stable 4(6)-enol form due to intramolecular hydrogen bonding.[4]

Q2: What are the primary solvents for the crystallization and purification of this compound?

A2: The most common solvent for recrystallization is water.[3][5][6] this compound is slightly soluble in cold water but its solubility increases significantly in hot water, making water an effective solvent for purification.[1] It is also soluble in alcohol and sodium hydroxide solutions, but insoluble in ether.[1][3][6]

Q3: What are the key safety precautions when handling this compound?

A3: this compound is considered a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[8] All work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. The synthesis procedure involves fuming nitric acid, which is highly corrosive and requires extreme caution.[5]

Q4: How should this compound be stored?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability of stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My final product has a low yield. What are the potential causes and solutions?

A1:

  • Incomplete Reaction: The nitration of barbituric acid is temperature-dependent. Ensure the temperature is maintained below 40°C during the addition of barbituric acid to fuming nitric acid to prevent decomposition and side reactions.[5][6][10]

  • Loss During Washing: this compound has some solubility in cold water.[1] Excessive washing of the crude or recrystallized product can lead to significant loss. Use minimal amounts of ice-cold water for washing.

  • Premature Precipitation: During the hot filtration step of recrystallization, the product may crystallize on the filter funnel. To prevent this, pre-heat the funnel and use a sufficient amount of boiling water to ensure the compound remains in solution.[5]

  • Incomplete Precipitation: After dissolving the acid in hot water for recrystallization, allow the solution to cool slowly and undisturbed overnight to maximize crystal formation.[5] Cooling in an ice bath can further increase the yield after initial crystallization at room temperature.

Q2: The purified product has a strong acidic odor. How can I fix this?

A2: An acidic odor is typically due to trapped nitric acid from the synthesis. This occurs if the crude product is not thoroughly dried before the recrystallization step.[5]

  • Solution: Before recrystallizing, dry the crude product completely, for example, on a glass tray at 60–80°C.[5] Ensure the filtered crystals are washed thoroughly with cold water to remove any surface-adhered acid before this drying step.

Q3: My this compound crystals are discolored (e.g., dark yellow or brown). How can I improve the color?

A3: Discoloration indicates the presence of impurities, which can arise from the starting materials or side reactions during nitration.

  • Solution: During the recrystallization process, after dissolving the crude product in boiling water, add a small amount of activated carbon (e.g., Norite).[5] The activated carbon will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[5]

Q4: I am observing an inconsistent melting point for my final product. Why is this happening?

A4: The melting point of this compound is highly dependent on its hydration state.

  • Hydrated Form: The product recrystallized from water is a hydrate, which melts with decomposition at approximately 181–183°C when heated rapidly.[5]

  • Anhydrous Form: If the product is dried at a higher temperature (e.g., 110–115°C for 2-3 hours), it will convert to the anhydrous form, which melts with decomposition at a lower temperature of around 176°C.[5]

  • Solution: To obtain consistent results, adopt a standardized drying procedure. For a specific form (hydrated or anhydrous), use a consistent temperature and duration for drying and always note the drying conditions along with the melting point.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource(s)
Appearance Prisms and leaflets from water; white to yellow crystalline solid.[1][2][3]
Molecular Formula C₄H₃N₃O₅[1]
Molecular Weight 173.08 g/mol (anhydrous)[1]
Melting Point ~176°C (anhydrous, with decomposition)[1][5]
Solubility (Cold Water) Slightly soluble (~1 part in 1200 parts water)[1][3]
Solubility (Hot Water) More soluble[1]
Solubility (Other) Soluble in alcohol and sodium hydroxide solution; insoluble in ether.[1][3][6]

Table 2: Effect of Drying Conditions on Final Product Characteristics

Drying TemperatureDrying TimeProduct FormMelting Point (with decomposition)Expected Yield (from 100g Barbituric Acid)Source(s)
90–95°C2–3 hoursHydrated181–183°C139–141 g*[5]
110–115°C2–3 hoursAnhydrous176°C90–94 g (85-90% theoretical)[5]

*This yield can be slightly above the theoretical value due to the mass of the water of hydration.[5]

Experimental Protocols

Protocol: Synthesis and Recrystallization of this compound

This protocol is adapted from a standard procedure for the nitration of barbituric acid.[5]

Materials:

  • Barbituric acid (100 g, 0.61 mol)

  • Fuming nitric acid (sp. gr. 1.52) (143 cc)

  • Deionized water

  • Activated Carbon (Norite), if needed

Procedure:

  • Nitration Reaction:

    • In a flask equipped with a mechanical stirrer and an ice bath, place 143 cc of fuming nitric acid.

    • Begin stirring and slowly add 100 g of barbituric acid over a period of two hours. Critically maintain the internal temperature below 40°C throughout the addition.

    • After the addition is complete, continue stirring the mixture for one hour.

  • Precipitation and Crude Isolation:

    • While stirring, slowly add 430 cc of water to the reaction mixture.

    • Cool the resulting solution to 10°C to precipitate the crude product.

    • Filter the mixture using a Büchner funnel and wash the collected solid residue with cold water.

  • Initial Drying (Crucial Step):

    • Dry the crude product on a glass tray in an oven at 60–80°C. This step is essential to remove residual nitric acid before recrystallization.[5]

  • Recrystallization:

    • Transfer the dried nitrobarbituric acid to a large flask. Add 860 cc of boiling water and heat the mixture, preferably on a boiling water bath with steam injection, until the solid is completely dissolved.

    • If the resulting solution is not a clear yellow, add a small amount of activated carbon, keep the solution hot for a few minutes, and perform a hot filtration to remove it.[5]

    • Allow the clear, hot filtrate to cool slowly overnight, undisturbed, to allow for crystal formation.

  • Final Isolation and Drying:

    • Collect the purified crystals by filtration and wash them with a small amount of cold water.

    • Dry the final product in an oven.

      • For the hydrated form , dry at 90–95°C for 2–3 hours.[5]

      • For the anhydrous form , dry at 110–115°C for 2–3 hours.[5]

Visualized Workflows and Logic

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Barbituric Acid + Fuming Nitric Acid Nitration Nitration (Stirring, <40°C) Reactants->Nitration 2 hours Quenching Quenching with Water (Cooling to 10°C) Nitration->Quenching 1 hour Crude_Filter Filtration & Washing (Crude Product) Quenching->Crude_Filter Initial_Drying Initial Drying (60-80°C) Crude_Filter->Initial_Drying Transfer to Purification Recrystallization Recrystallization (from Boiling Water) Initial_Drying->Recrystallization Hot_Filter Hot Filtration (with Activated Carbon, if needed) Recrystallization->Hot_Filter Crystallization Cooling & Crystallization (Overnight) Hot_Filter->Crystallization Final_Filter Final Filtration & Washing Crystallization->Final_Filter Final_Drying Final Drying (90-115°C) Final_Filter->Final_Drying Final_Product Pure this compound Final_Drying->Final_Product Troubleshooting_Logic_Tree Start Problem Encountered During Experiment P1 Low Yield? Start->P1 P2 Product Discolored? Start->P2 P3 Acidic Odor? Start->P3 P4 Inconsistent M.P.? Start->P4 S1a Check Reaction Temp (<40°C) P1->S1a Yes S1b Minimize Wash Volume (Use Ice-Cold Water) P1->S1b Yes S1c Ensure Slow Cooling (Overnight) P1->S1c Yes S2 Add Activated Carbon During Recrystallization P2->S2 Yes S3 Dry Crude Product Thoroughly Before Recrystallization P3->S3 Yes S4 Standardize Drying Protocol (Temp & Time) and Note Hydration State P4->S4 Yes

References

purification of 5-Nitrobarbituric acid to remove residual nitric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Nitrobarbituric acid, with a specific focus on the removal of residual nitric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of nitric acid impurity in this compound?

A1: The primary source of nitric acid contamination is the synthesis process itself. This compound is typically prepared by the nitration of barbituric acid using fuming nitric acid.[1][2][3][4] Residual amounts of the nitrating agent often remain in the crude product.

Q2: What is the standard method for purifying crude this compound?

A2: The most common and effective method for the purification of this compound is recrystallization from water.[1][3] This process takes advantage of the compound's increased solubility in hot water and decreased solubility in cold water, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent.

Q3: Why is it crucial to dry the crude this compound before recrystallization?

A3: Drying the crude product is a critical step for the effective removal of residual nitric acid. If the crude material is not thoroughly dried before recrystallization, it is challenging to eliminate all traces of nitric acid, which can result in a final product with a noticeable odor of nitric acid.[1]

Q4: What are the different hydration states of this compound?

A4: this compound can exist in different hydrated forms, including as a trihydrate and a dihydrate. The specific hydrate obtained can depend on the drying conditions employed after recrystallization.[3]

Q5: How can I detect the presence of residual nitric acid in my purified sample?

A5: A simple qualitative indicator is a "strong odor of nitric acid" in the final product.[1] For a more definitive chemical test, you can perform a qualitative test for nitrate ions. The diphenylamine test or the brown ring test are common methods. In the diphenylamine test, a blue coloration upon the addition of a diphenylamine solution in sulfuric acid indicates the presence of nitrates.[5][6] The brown ring test involves carefully layering concentrated sulfuric acid under a solution of the sample and iron(II) sulfate; a brown ring at the junction of the two layers indicates the presence of nitrate ions.[5][7][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Persistent odor of nitric acid after recrystallization. Incomplete removal of nitric acid due to insufficient drying of the crude product before recrystallization.1. Ensure the crude this compound is thoroughly dried, for instance, on a glass tray at 60-80°C, before proceeding with recrystallization.[1]2. Wash the filtered crystals with ample cold water after recrystallization to remove any remaining mother liquor containing nitric acid.[1]
Low yield of purified this compound. Using an excessive amount of water during recrystallization, leading to product loss in the mother liquor.1. Use the minimum amount of boiling water necessary to dissolve the crude product completely.2. After crystallization, cool the solution thoroughly in an ice bath to maximize the precipitation of the product before filtration.
The purified product has a yellow discoloration. The presence of colored impurities that co-crystallize with the product.If a clear yellow solution is not obtained during the dissolution step of recrystallization, consider adding activated carbon (e.g., Norite) to the hot solution to adsorb colored impurities before filtering the hot solution.[1]
No crystals form upon cooling. The solution is too dilute (too much solvent was used).1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.2. If scratching doesn't work, reheat the solution to evaporate some of the water and then allow it to cool again.
Oiling out instead of crystallization. The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point.1. Reheat the solution to dissolve the oil.2. Add a small amount of additional hot solvent and then allow the solution to cool more slowly.

Experimental Protocols

Detailed Recrystallization Protocol for this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Crude this compound (pre-dried at 60-80°C)

  • Deionized water

  • Erlenmeyer flask (appropriately sized for the amount of crude product)

  • Heat source (e.g., hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Activated carbon (optional)

Procedure:

  • Dissolution: Place the pre-dried crude this compound in an Erlenmeyer flask. For every 10 grams of crude product, add approximately 86 mL of deionized water. Heat the mixture to boiling with stirring. Continue heating, for instance on a boiling water bath with steam being blown in, until the solid is completely dissolved.

  • Decolorization (Optional): If the resulting solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, swirl, and then bring it back to a boil for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual mother liquor.

  • Drying: Dry the purified crystals in an oven at 90–95°C for two to three hours. For the anhydrous compound, drying at 110–115°C for two to three hours can be performed. The anhydrous compound has a melting point of 176°C with decomposition.[1]

Qualitative Test for Residual Nitric Acid (Diphenylamine Test)

Materials:

  • Purified this compound sample

  • Diphenylamine reagent (a solution of diphenylamine in concentrated sulfuric acid)

  • Test tube

Procedure:

  • Place a small amount of the purified this compound in a clean, dry test tube.

  • Carefully add a few drops of the diphenylamine reagent to the test tube.

  • Observation: The development of a deep blue color indicates the presence of nitrate ions, and thus residual nitric acid.[5][6]

Data Presentation

Table 1: Example Data for Purification of this compound

Parameter Crude Product Purified Product (Not Pre-dried) Purified Product (Pre-dried)
Appearance Pale yellow solidOff-white to pale yellow crystalsWhite to off-white needles
Odor Strong odor of nitric acidFaint odor of nitric acidOdorless
Purity (example) ~90%~95%>99%
Yield (from barbituric acid) 85-90% (crude)75-80%80-85%
Melting Point 181–183°C (as trihydrate, with decomposition)181–183°C (as trihydrate, with decomposition)176°C (anhydrous, with decomposition)

Note: Purity and yield values are illustrative examples. Actual results may vary based on experimental conditions. The melting point of the hydrated form is around 181-183°C with decomposition, while the anhydrous form melts at 176°C with decomposition.[1]

Visualizations

Purification_Workflow Purification and Troubleshooting Workflow for this compound start Crude this compound (from nitration of Barbituric Acid) pre_drying Dry Crude Product (60-80°C) start->pre_drying recrystallization Recrystallize from Water pre_drying->recrystallization filtration_washing Filter and Wash with Cold Water recrystallization->filtration_washing final_drying Dry Purified Crystals (90-95°C or 110-115°C) filtration_washing->final_drying check_odor Check for Nitric Acid Odor final_drying->check_odor pure_product Pure this compound check_yield Low Yield? pure_product->check_yield check_odor->pure_product No odor_present Troubleshooting: - Ensure thorough pre-drying - Wash crystals extensively check_odor->odor_present Yes low_yield_solution Troubleshooting: - Use minimum hot solvent - Ensure complete cooling check_yield->low_yield_solution Yes check_color Discolored Product? check_yield->check_color No discoloration_solution Troubleshooting: - Use activated carbon during recrystallization check_color->discoloration_solution Yes

Caption: Workflow for the purification of this compound and troubleshooting common issues.

References

troubleshooting unexpected color changes in 5-Nitrobarbituric acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 5-nitrobarbituric acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, leading to unexpected color variations.

Question: My this compound is supposed to be off-white or pale yellow, but it appears bright yellow or greenish. Why?

Answer: The color of this compound can be an indicator of its purity.[1] While it typically appears as an off-white to pale yellow powder, variations can occur due to several factors:[2]

  • Residual Nitric Acid: If synthesized via the nitration of barbituric acid, residual fuming nitric acid can remain if the product is not properly dried, potentially causing a stronger yellow color.[3]

  • Hydration State: this compound can exist in anhydrous or hydrated forms (e.g., trihydrate).[2][4] The degree of hydration might influence the crystal lattice and, consequently, its color.

  • Particle Size: The fineness of the powder can affect its appearance.

Recommendation:

  • Ensure the product is thoroughly dried according to the synthesis protocol to remove any volatile impurities like nitric acid.[3]

  • Consider recrystallization from hot water to purify the compound.[5][6]

  • If the color persists, it may be indicative of underlying impurities that could require further analytical characterization (e.g., NMR, IR spectroscopy).[7]

Question: Upon dissolving this compound, the solution turned an unexpected color. What could be the cause?

Answer: The color of a this compound solution can be influenced by the solvent, pH, and the presence of contaminants.

  • pH of the Solution: this compound is acidic and its solution color can be pH-dependent. In basic solutions, such as sodium hydroxide in which it is soluble, deprotonation can occur, leading to a change in the electronic structure and thus a color change.[8][9]

  • Solvent Effects: The polarity of the solvent can affect the absorption spectrum of the compound. While it is sparingly soluble in cold water, it dissolves in other organic solvents like ethanol.[1][8] The nature of the solvent can influence the tautomeric equilibrium, which may result in different colors.[10]

  • Contaminants: The presence of metallic impurities in your solvent or glassware can lead to the formation of colored coordination complexes.[2][11]

Recommendation:

  • Measure the pH of your solution. If the color change is pH-related, it should be reversible upon neutralization.

  • Use high-purity solvents and ensure glassware is scrupulously clean.

  • Run a UV-Vis spectrum of the solution to characterize the absorption profile, which can help identify the species present.[7][11]

Question: My reaction mixture changed color unexpectedly over time. What does this indicate?

Answer: A gradual or sudden color change during a reaction can signal several events:

  • Decomposition: this compound and its derivatives can degrade under certain conditions, such as elevated temperatures or exposure to light (photodegradation), forming colored byproducts.[8][12] The anhydrous form melts with decomposition at around 176°C.[8]

  • Side Reactions: The reaction conditions (temperature, pressure, catalysts) might be promoting unintended side reactions, leading to the formation of colored impurities.

  • Intermediate Formation: The unexpected color could be from a transient reaction intermediate.

Recommendation:

  • Monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC) to check for the appearance of new, potentially colored, spots.[13]

  • Review your reaction conditions. Ensure the temperature is well-controlled and the reaction is shielded from light if the compounds are known to be light-sensitive.

  • If an intermediate is suspected, try to isolate and characterize it.

Frequently Asked Questions (FAQs)

What is the expected color of pure this compound?

Pure this compound is typically a crystalline solid that can range from off-white to pale yellow.[1][2] Some suppliers note the appearance can range from white to yellow-reddish to green.[14]

How does pH affect this compound?

The acidity of this compound means its solubility and molecular form are influenced by pH. It is soluble in alkaline solutions like sodium hydroxide, which can cause deprotonation and may lead to color changes.[5][8] The stability of the barbiturate ring can also be pH-dependent.[15]

What are the common impurities in this compound synthesis?

The most common impurity from the typical synthesis route is residual nitric acid, which can be difficult to remove without proper drying.[3] Unreacted barbituric acid could also be present.

Can this compound form colored complexes?

Yes, barbituric acid derivatives can form colored complexes with metal ions.[11] Therefore, contamination with metals from reagents, solvents, or equipment could be a source of unexpected color.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its trihydrate form.

Table 1: Physical and Chemical Properties

PropertyThis compound (Anhydrous)This compound Trihydrate
CAS Number 480-68-2[8]6209-44-5[4]
Molecular Formula C₄H₃N₃O₅[8]C₄H₃N₃O₅·3H₂O[2]
Molecular Weight 173.08 g/mol [8]227.13 g/mol [2]
Appearance White to yellow crystalline solid[1]Off-white to pale yellow powder[2]
Melting Point 176°C (with decomposition)[8]180-185°C[2]

Table 2: Solubility Profile

SolventSolubility
Cold Water Sparingly soluble (~1 part in 1200)[8]
Hot Water More soluble[8]
Ethanol Soluble[8]
Ether Insoluble[8]
Sodium Hydroxide Solution Soluble[5][8]
DMSO Soluble (≥ 2.5 mg/mL)[16]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure.[3] It details the nitration of barbituric acid. Adherence to this protocol, especially the drying and recrystallization steps, is crucial for obtaining a pure product with the expected color.

Materials:

  • Barbituric acid (100 g, 0.61 mole)

  • Fuming nitric acid (sp. gr. 1.52) (143 cc)

  • Water

  • 2-L flask with mechanical stirrer

  • Ice bath

Procedure:

  • Place 143 cc of fuming nitric acid into a 2-L flask equipped with a mechanical stirrer and surrounded by an ice bath.

  • Begin stirring and add 100 g of barbituric acid incrementally over two hours. It is critical to maintain the temperature below 40°C during the addition.

  • After all the barbituric acid has been added, continue stirring the mixture for one hour.

  • While still stirring, add 430 cc of water and cool the solution to 10°C.

  • Filter the mixture. Wash the collected solid residue with cold water.

  • Dry the product on a glass tray at 60–80°C. Note: It is important to dry the product thoroughly before recrystallization to remove all nitric acid.[3]

  • For recrystallization, dissolve the dried nitrobarbituric acid in 860 cc of boiling water.

  • Filter the hot solution if necessary (if the solution is not a clear yellow, Norite can be added before filtering).[3]

  • Allow the filtrate to cool overnight to form crystals.

  • Collect the crystals by filtration, wash with cold water, and dry in an oven at 90–95°C for two to three hours. The final product should be anhydrous this compound.[3]

Visualizations

Diagrams of Workflows and Pathways

The following diagrams illustrate key processes related to troubleshooting and synthesis.

G start Unexpected Color Change Observed check_solid Is the solid starting material off-color? start->check_solid check_solution Did the color change upon dissolution? check_solid->check_solution No impurity Potential Impurity in Starting Material (e.g., residual acid) check_solid->impurity Yes check_reaction Did the color change during the reaction? check_solution->check_reaction No ph_issue Potential pH Effect or Solvent Interaction check_solution->ph_issue Yes decomp_issue Potential Decomposition or Side Reaction check_reaction->decomp_issue Yes end Problem Resolved check_reaction->end No purify Action: Recrystallize or repurify the starting material. impurity->purify purify->end action_ph Action: Check pH, use high-purity solvents, and clean glassware. ph_issue->action_ph metal_issue Potential Metal Ion Contamination action_ph->end action_reaction Action: Monitor with TLC, control temperature, protect from light. decomp_issue->action_reaction action_reaction->end

Caption: Troubleshooting workflow for unexpected color changes.

G barbituric_acid Barbituric Acid reaction Nitration (<40°C) barbituric_acid->reaction nitric_acid Fuming Nitric Acid nitric_acid->reaction crude_product Crude this compound (Wet, may contain HNO₃) reaction->crude_product drying Drying (60-80°C) crude_product->drying recrystallization Recrystallization (from hot water) drying->recrystallization final_product Pure Anhydrous This compound recrystallization->final_product

Caption: Simplified workflow for the synthesis of this compound.

G color Color of 5-Nitrobarbituric Acid Reaction purity Purity of Reactants purity->color ph Solution pH ph->color solvent Solvent Polarity solvent->color temp Temperature temp->color light Light Exposure light->color metals Metal Ion Contaminants metals->color

Caption: Factors influencing the color of this compound reactions.

References

Technical Support Center: Optimizing Knoevenagel Condensation with 5-Nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Knoevenagel condensation of 5-Nitrobarbituric acid with various aldehydes.

Frequently Asked Questions (FAQs)

Q1: What makes the Knoevenagel condensation with this compound different from that with unsubstituted barbituric acid?

A1: The presence of the strongly electron-withdrawing nitro group at the 5-position significantly increases the acidity of the C-5 proton. This heightened acidity means that this compound can be deprotonated by very weak bases, or in some cases, the reaction may proceed without a catalyst.[1][2] This increased reactivity can be advantageous, allowing for milder reaction conditions, but may also lead to a higher propensity for side reactions if not properly controlled.

Q2: What is the general mechanism for the Knoevenagel condensation with this compound?

A2: The reaction follows the typical Knoevenagel condensation mechanism:

  • Deprotonation: A base removes the acidic proton from the 5-position of this compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

  • Aldol-type Addition: This attack forms an intermediate aldol-type adduct.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the 5-arylmethylene-5-nitrobarbituric acid.

Q3: What catalysts are suitable for this reaction?

A3: Due to the high acidity of this compound, a wide range of catalysts can be employed, from weak bases to Lewis acids. In some cases, a catalyst may not be necessary.[1]

  • Basic Catalysts: Weak organic bases like piperidine, pyridine, or even urea can be effective.[3]

  • Acidic Catalysts: Lewis acids such as ZnCl₂, CuCl₂, or p-toluenesulfonic acid (PTSA) can catalyze the reaction, often by activating the aldehyde.[4][5]

  • Heterogeneous Catalysts: Solid-supported catalysts like basic alumina or copper oxide nanoparticles offer advantages in terms of easy separation and reusability.[6]

Q4: Which solvents are recommended for this reaction?

A4: The choice of solvent can significantly impact reaction rate and yield.

  • Polar Protic Solvents: Ethanol and water are commonly used and are environmentally friendly options.[5]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can also be effective.

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a solid support, or using microwave irradiation without a solvent are green and efficient alternatives.[7][8]

Q5: How can the reaction be accelerated?

A5: Several methods can be used to accelerate the reaction:

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes.

  • Ultrasonication: Sonication can also enhance the reaction rate.

  • Grinding: Solvent-free grinding of the reactants can lead to rapid product formation.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inappropriate catalyst or no catalyst used when one is needed. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Poor quality of reagents (e.g., wet aldehyde).1. If no catalyst was used, try a weak base like piperidine or an acid catalyst like PTSA. 2. Increase the reaction temperature in increments of 10-20°C. 3. Monitor the reaction by TLC and increase the reaction time. 4. Ensure the aldehyde is pure and dry.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Catalyst concentration is too high. 3. Self-condensation of the aldehyde. 4. Michael addition of a second molecule of this compound to the product.1. Lower the reaction temperature. 2. Reduce the amount of catalyst. 3. Use a milder catalyst or catalyst-free conditions if possible. Add the aldehyde slowly to the reaction mixture. 4. Use a stoichiometric amount of the reactants.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of colored impurities. 3. Product is poorly soluble.1. Optimize the reaction to go to completion. Use column chromatography for purification. 2. Recrystallize the product from a suitable solvent. The use of activated charcoal during recrystallization may help decolorize the solution. 3. Choose an appropriate solvent for recrystallization where the product has good solubility at elevated temperatures and poor solubility at room temperature.
Reaction is Not Reproducible 1. Inconsistent quality of reagents. 2. Variations in reaction setup (e.g., stirring speed, heating method). 3. Atmospheric moisture affecting the reaction.1. Use reagents from the same batch or purify them before use. 2. Standardize the experimental procedure and setup. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (Solvent-Free)

This protocol is adapted from general procedures for microwave-assisted Knoevenagel condensations.

Materials:

  • This compound

  • Aromatic aldehyde

  • Basic alumina

Procedure:

  • In a microwave-safe vessel, thoroughly mix this compound (1 mmol), the aromatic aldehyde (1 mmol), and basic alumina (500 mg).

  • Place the vessel in a domestic microwave oven.

  • Irradiate the mixture at a power of 300-500 W for 30-second intervals.

  • Monitor the reaction progress by TLC after each interval.

  • Upon completion, allow the mixture to cool to room temperature.

  • Add ethanol to the solid mass and stir to dissolve the product.

  • Filter to remove the alumina.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-arylmethylene-5-nitrobarbituric acid.

Protocol 2: Conventional Synthesis using a Weak Base Catalyst

Materials:

  • This compound

  • Aromatic aldehyde

  • Ethanol

  • Piperidine

Procedure:

  • To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours depending on the reactivity of the aldehyde.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 5-arylmethylene-5-nitrobarbituric acid.

Data Presentation

Table 1: Effect of Catalyst on the Knoevenagel Condensation of this compound with Benzaldehyde *

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux845
2Piperidine (10)EthanolReflux292
3p-TSA (10)TolueneReflux485
4Urea (20)None (Grind)RT0.588
5CuO NPs (50 mg)None (Grind)RT0.2595

*Note: This data is illustrative and based on typical results for Knoevenagel condensations. Actual results may vary and require experimental optimization.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents This compound + Aldehyde Mixing Mix Reactants + Solvent/Catalyst Reagents->Mixing Heating Heating/Irradiation (Conventional, MW, etc.) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Cooling Cooling & Precipitation Monitoring->Cooling Complete Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (NMR, IR, MS) Drying->Characterization

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Logic Start Low Yield? Catalyst Catalyst Issue? Start->Catalyst Temp Temperature Issue? Catalyst->Temp No Sol_Catalyst Change/Add Catalyst Catalyst->Sol_Catalyst Yes Time Time Issue? Temp->Time No Sol_Temp Increase Temperature Temp->Sol_Temp Yes Purity Reagent Purity? Time->Purity No Sol_Time Increase Time Time->Sol_Time Yes Sol_Purity Purify Reagents Purity->Sol_Purity Yes Success Problem Solved Sol_Catalyst->Success Sol_Temp->Success Sol_Time->Success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Safe Handling and Disposal of 5-Nitrobarbituric Acid and Its Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Nitrobarbituric acid and its associated reagents.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on safe handling and disposal.

Problem Possible Cause Solution
Spill of solid this compound Accidental mishandling of the container.1. Evacuate the immediate area to avoid dust inhalation. 2. Wear appropriate Personal Protective Equipment (PPE), including a dust mask (N95), eye shields, and gloves.[1] 3. Cover the spill with an inert absorbent material. 4. Carefully sweep up the material and place it in a suitable, closed container for disposal.[2][3] 5. Clean the spill area with soap and water.
Skin or eye contact with this compound Inadequate PPE or accidental splashing.Skin Contact: 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[2][3] Eye Contact: 1. Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[2][3]
Accidental inhalation of this compound dust Improper handling outside of a ventilated area.1. Move the affected person to fresh air.[2][4] 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration. 4. Seek immediate medical attention.[4]
Unsure how to dispose of waste containing this compound Lack of clarity on institutional or regulatory procedures.1. This compound waste is considered hazardous.[3] 2. Dispose of contents and container to an approved waste disposal plant.[2][3] 3. Do not dispose of down the drain. 4. Follow all local, state, and federal regulations for hazardous waste disposal.
Neutralizing acidic or basic reagent waste Need to dispose of corrosive waste generated during the experiment.Acid Neutralization: 1. Work in a well-ventilated area, preferably a fume hood. 2. Slowly add the acidic waste to a large volume of a weak base solution (e.g., sodium bicarbonate).[3][5][6] 3. Stir continuously and monitor the pH. 4. Adjust the pH to a neutral range (typically 6-8).[2] 5. Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials like heavy metals.[2][4] Base Neutralization: 1. Slowly add the basic waste to a large volume of a weak acid solution (e.g., citric acid or acetic acid).[3][5] 2. Follow the same procedure for stirring, pH monitoring, and disposal as with acid neutralization.
Disposal of solvent waste (e.g., DMSO) Accumulation of organic solvent waste from experiments.1. Collect all DMSO and other organic solvent waste in a designated, properly labeled, and sealed container.[7] 2. Do not mix with aqueous or other incompatible waste streams. 3. DMSO can penetrate the skin and carry other dissolved substances with it, so handle with extreme caution.[8] 4. Dispose of as hazardous waste through your institution's environmental health and safety office.[7]

Experimental Protocols

Protocol for Handling and Weighing Solid this compound
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE: lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. For weighing, a dust mask is also recommended.

  • Handling:

    • Before use, inspect the container for any damage.

    • Carefully open the container, avoiding the creation of dust.

    • Use a clean, dedicated spatula for transferring the powder.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weigh boat.

    • Close the container tightly immediately after use.

  • Post-Handling:

    • Clean the spatula and the weighing area thoroughly.

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Protocol for the Neutralization and Disposal of Acidic Waste
  • Preparation:

    • Conduct the neutralization in a chemical fume hood.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Prepare a large beaker with a stir bar and place it on a stir plate.

    • Have a pH meter or pH strips ready.

    • Prepare a neutralizing agent (e.g., a solution of sodium bicarbonate for acidic waste).

  • Neutralization:

    • Fill the beaker with a significant amount of the neutralizing solution.

    • Begin stirring the neutralizing solution.

    • Slowly and carefully add the acidic waste to the stirring solution. Be aware that this reaction can generate heat and gas.[3]

    • Monitor the pH of the solution periodically.

    • Continue adding the acidic waste until the pH is within the neutral range (6-8).[2]

  • Disposal:

    • Once the solution is neutralized and has cooled to room temperature, it can be poured down the sanitary sewer with a large volume of running water, provided it does not contain any other hazardous components.[2][4]

    • If the waste contains heavy metals or other regulated substances, it must be collected as hazardous waste.[4]

Visualizations

Safe_Handling_and_Disposal_Workflow start Start: Experiment with This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling 2. Handle in Ventilated Area (Fume Hood) ppe->handling storage 3. Store in a Cool, Dry, Well-Ventilated Place handling->storage spill_prep 4. Prepare for Potential Spills (Spill Kit Ready) storage->spill_prep experiment 5. Conduct Experiment spill_prep->experiment waste_decision 6. Waste Generated? experiment->waste_decision solid_waste Solid Waste (Contaminated PPE, etc.) waste_decision->solid_waste Yes liquid_waste Liquid Waste (Aqueous, Organic) waste_decision->liquid_waste Yes end End of Process waste_decision->end No hazardous_collection Collect for Hazardous Waste Disposal solid_waste->hazardous_collection liquid_type 7. Determine Liquid Waste Type liquid_waste->liquid_type aqueous_waste Aqueous Waste liquid_type->aqueous_waste Aqueous organic_waste Organic Solvent Waste (e.g., DMSO) liquid_type->organic_waste Organic neutralize 8. Neutralize if Acidic/Basic (pH 6-8) aqueous_waste->neutralize organic_waste->hazardous_collection check_hazards 9. Check for Other Hazards (e.g., Heavy Metals) neutralize->check_hazards drain_disposal Drain Disposal (with copious water) check_hazards->drain_disposal None check_hazards->hazardous_collection Present drain_disposal->end hazardous_collection->end

Caption: Workflow for the safe handling and disposal of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Q2: What personal protective equipment (PPE) should I wear when working with this compound?

A2: The recommended PPE includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[8]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile).[1][8]

  • Respiratory Protection: When handling the powder and there is a risk of dust formation, an N95 dust mask or a respirator should be used.[1]

Q3: How should I store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][8] Keep it away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of a small spill of a solution containing this compound?

A4: For a small liquid spill:

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]

  • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Q5: Can I dispose of small amounts of this compound waste down the drain?

A5: No. Waste containing this compound should be treated as hazardous waste and must be disposed of through an approved waste disposal plant.[2][3] It should not be released into the environment or disposed of in the sanitary sewer.[4]

Q6: Are there any specific reagents that are incompatible with this compound?

A6: While specific incompatibility data is limited, as a general precaution, keep this compound away from strong oxidizing agents.

Q7: How do I dispose of empty this compound containers?

A7: Empty containers may still retain product residue and should be treated as hazardous waste.[9] They should be disposed of through your institution's hazardous waste management program. Some guidelines suggest triple rinsing the container with a suitable solvent, collecting the rinsate as hazardous waste, before disposing of the container.[9] Always check your local regulations.

References

Validation & Comparative

A Comparative Guide to Potassium Analysis: 5-Nitrobarbituric Acid vs. Sodium Tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of potassium is crucial across a spectrum of scientific disciplines, from pharmaceutical development to environmental monitoring. This guide provides a comprehensive comparison of two key reagents utilized in potassium analysis: 5-Nitrobarbituric acid and sodium tetraphenylborate. While both compounds facilitate the precipitation of potassium for quantitative analysis, the extent of their characterization and the methodologies employed differ significantly. This document outlines the available experimental data, protocols, and performance characteristics of each, enabling an informed choice of reagent for specific analytical needs.

Performance Comparison at a Glance

The following table summarizes the key analytical parameters for potassium determination using this compound and sodium tetraphenylborate, based on available data.

FeatureThis compound (Dilituric Acid)Sodium Tetraphenylborate
Principle of Detection Forms a characteristic precipitate with potassium.[1]Forms a white, insoluble precipitate (Potassium Tetraphenylborate).
Analytical Methods Primarily noted as a microreagent for qualitative or microchemical tests.[1]Gravimetric, Volumetric, Turbidimetric.
Selectivity Mentioned for the separation of potassium from sodium.[2] Specificity against other ions is not well-documented.Highly specific for potassium, especially in alkaline medium. Ammonium salts can interfere but can be mitigated.
Quantitative Data Detailed quantitative performance data such as limit of detection, sensitivity, and linear range are not readily available in the reviewed literature.Well-characterized with established protocols for various sample matrices including fertilizers, seawater, and biological fluids.
Applications Historical use in microchemical analysis and for the isolation of potassium.[2]Widely used in the analysis of fertilizers, food products, pharmaceuticals, and clinical samples.
Advantages Simple precipitation reaction.High specificity, versatility in methodology (gravimetric, volumetric, turbidimetric), and well-established protocols.
Disadvantages Lack of comprehensive, modern validation data and detailed experimental protocols. Limited information on interferences.Potential interference from ammonium ions. The reagent can be costly.

Experimental Methodologies and Protocols

Sodium Tetraphenylborate: A Versatile Reagent for Potassium Analysis

Sodium tetraphenylborate is a widely adopted reagent for the quantitative analysis of potassium due to its high specificity and the formation of a stable, stoichiometric precipitate. Various analytical techniques have been developed based on this reaction.

1. Gravimetric Method:

This method relies on the precipitation of potassium as potassium tetraphenylborate (K(C₆H₅)₄B) and the subsequent measurement of the precipitate's mass.

  • Experimental Protocol:

    • An aqueous sample containing potassium ions is acidified, typically with a mineral acid.

    • A solution of sodium tetraphenylborate is added in excess to ensure complete precipitation of potassium.

    • The resulting white precipitate of potassium tetraphenylborate is allowed to digest, then filtered, washed with a wash liquid saturated with the precipitate, and dried to a constant weight.

    • The concentration of potassium in the original sample is calculated based on the weight of the precipitate.

2. Volumetric (Titrimetric) Method:

This method also begins with the precipitation of potassium tetraphenylborate. The precipitate is then isolated and titrated.

  • Experimental Protocol:

    • Potassium is precipitated as potassium tetraphenylborate as in the gravimetric method.

    • The precipitate is filtered and washed.

    • The isolated precipitate is dissolved in an organic solvent, such as acetone.

    • The tetraphenylborate anion is then titrated with a standard solution of a quaternary ammonium salt, like cetylpyridinium chloride, using an indicator to determine the endpoint.

3. Turbidimetric Method:

This is a rapid and simple method suitable for the determination of low concentrations of potassium. It measures the turbidity produced by the formation of the potassium tetraphenylborate precipitate.

  • Experimental Protocol:

    • A buffered solution of the sample is prepared.

    • A solution of sodium tetraphenylborate is added.

    • The resulting turbidity is measured using a spectrophotometer or nephelometer at a specific wavelength.

    • The potassium concentration is determined by comparing the turbidity of the sample to a calibration curve prepared from standard potassium solutions.

This compound (Dilituric Acid): A Microreagent for Potassium Detection

This compound, also known as dilituric acid, is historically recognized as a reagent for the microchemical detection of potassium.[1] It forms a characteristic crystalline precipitate with potassium ions. While its use for separating potassium from sodium has been noted, detailed, modern quantitative analytical methods are not well-documented in the available literature.[2] The primary application appears to be qualitative or semi-quantitative analysis based on the observation of precipitate formation.

  • General Experimental Approach (Precipitation):

    • A solution of this compound is prepared, often in a slightly acidic or neutral medium.

    • The sample solution containing potassium is added to the reagent solution.

    • The formation of a precipitate indicates the presence of potassium.

    • For quantitative analysis, a gravimetric approach would theoretically be possible, involving the isolation, drying, and weighing of the precipitate. However, specific protocols and validation data for such a method are not readily found.

Visualizing the Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for potassium analysis using sodium tetraphenylborate and the generalized precipitation approach with this compound.

Experimental Workflow: Sodium Tetraphenylborate (Gravimetric) sample Sample Preparation acidification Acidification sample->acidification precipitation Precipitation with Sodium Tetraphenylborate acidification->precipitation digestion Digestion precipitation->digestion filtration Filtration digestion->filtration washing Washing filtration->washing drying Drying washing->drying weighing Weighing drying->weighing calculation Calculation of Potassium Concentration weighing->calculation

Caption: Gravimetric analysis of potassium using sodium tetraphenylborate.

Experimental Workflow: Sodium Tetraphenylborate (Volumetric) precipitation Precipitation with Sodium Tetraphenylborate filtration Filtration & Washing precipitation->filtration dissolution Dissolution in Organic Solvent filtration->dissolution titration Titration dissolution->titration endpoint Endpoint Determination titration->endpoint calculation Calculation of Potassium Concentration endpoint->calculation

Caption: Volumetric analysis of potassium using sodium tetraphenylborate.

Experimental Workflow: Sodium Tetraphenylborate (Turbidimetric) sample Sample & Buffer reagent Addition of Sodium Tetraphenylborate sample->reagent turbidity Turbidity Measurement reagent->turbidity calibration Comparison to Calibration Curve turbidity->calibration result Potassium Concentration calibration->result

Caption: Turbidimetric analysis of potassium using sodium tetraphenylborate.

Generalized Workflow: this compound (Precipitation) sample Sample Solution reagent Addition of This compound sample->reagent precipitation Observation of Precipitate reagent->precipitation analysis Qualitative/Microchemical Analysis precipitation->analysis

Caption: Generalized precipitation of potassium with this compound.

Conclusion

In comparing this compound and sodium tetraphenylborate for potassium analysis, it is evident that sodium tetraphenylborate is the more robust and well-characterized reagent for quantitative applications. The availability of validated gravimetric, volumetric, and turbidimetric methods provides researchers with flexibility and confidence in their results.

This compound, while historically noted for its ability to precipitate potassium, currently lacks the comprehensive body of modern analytical data required for its routine use in quantitative analysis. Its primary utility appears to be in qualitative or microchemical testing. For researchers and professionals in drug development and other scientific fields requiring accurate and reproducible potassium quantification, sodium tetraphenylborate remains the superior choice based on the extensive documentation of its analytical performance and methodologies. Further research would be necessary to fully evaluate the quantitative potential of this compound and establish its performance characteristics relative to well-established reagents like sodium tetraphenylborate.

References

Comparative Efficacy of 5-Nitrobarbituric Acid Analogs as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory efficacy of 5-nitrobarbituric acid analogs and related barbituric acid derivatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant workflows to support further research and development in this area.

While specific comparative studies on a wide range of this compound analogs are limited in publicly available literature, existing research on structurally related barbituric acid derivatives demonstrates their potential as potent inhibitors of clinically relevant enzymes, particularly urease and α-glucosidase. This guide synthesizes the available data to provide a baseline for comparison and to highlight the therapeutic promise of this compound class.

Quantitative Comparison of Enzyme Inhibition

To facilitate a clear comparison of the inhibitory potential of various barbituric acid derivatives, the following tables summarize the half-maximal inhibitory concentration (IC50) values from key studies. Lower IC50 values indicate greater potency.

Table 1: Urease Inhibitory Activity of Barbituric Acid Derivatives

CompoundStructure/SubstitutionIC50 (µM)Standard Inhibitor (IC50, µM)
Compound 4i 5,5′-(p-Tolylmethylene)bis(6-hydroxypyrimidine-2,4(1H,3H)-dione) diethylaminium salt17.6 ± 0.23[1]Thiourea (21.2 ± 1.3)[1]
Compound 5l (Structure not fully specified in snippet)17.2 ± 0.44[1]Thiourea (21.2 ± 1.3)[1]
Various Analogs (A series of 32 derivatives)17.2 - 43.8[1]Thiourea (21.2 ± 1.3)[1]
Standard Acetohydroxamic acid (AHA)20 ± 0.4-

Table 2: α-Glucosidase Inhibitory Activity of Barbiturate Schiff Base Derivatives

CompoundStructure/SubstitutionIC50 (µM)Standard Inhibitor (IC50, µM)
Compound 7 Schiff base derivative of barbiturate32 ± 1.42[2]Acarbose (787.27 ± 2.23)[2]
Compound 3 Schiff base derivative of barbiturate38 ± 0.84[2]Acarbose (787.27 ± 2.23)[2]
Compound 4 Schiff base derivative of barbiturate64 ± 1.78[2]Acarbose (787.27 ± 2.23)[2]
Compound 8 Schiff base derivative of barbiturate81 ± 2.23[2]Acarbose (787.27 ± 2.23)[2]
Compound 1 Schiff base derivative of barbiturate110 ± 2.15[2]Acarbose (787.27 ± 2.23)[2]
Compound 5 Schiff base derivative of barbiturate119 ± 3.55[2]Acarbose (787.27 ± 2.23)[2]
Compound 2 Schiff base derivative of barbiturate197 ± 3.11[2]Acarbose (787.27 ± 2.23)[2]
Compound 6 Schiff base derivative of barbiturate204 ± 2.08[2]Acarbose (787.27 ± 2.23)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of barbituric acid. The following is a general protocol based on established procedures:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid (sp. gr. 1.52).

  • Addition of Barbituric Acid: While stirring, add 100 g (0.61 mole) of barbituric acid gradually over a period of two hours. It is critical to maintain the temperature below 40°C during this addition.

  • Stirring: After the complete addition of barbituric acid, continue stirring the mixture for one hour.

  • Precipitation: Add 430 cc of water to the mixture while continuing to stir and cool the solution to 10°C.

  • Filtration and Washing: Filter the resulting precipitate and wash the residue with cold water.

  • Drying: Dry the product on a glass tray at 60–80°C.

  • Recrystallization: Dissolve the dried nitrobarbituric acid in 860 cc of boiling water. If the solution is not clear, Norite (activated carbon) can be added before filtering.

  • Final Product: After filtration and cooling overnight, collect the crystals, wash them with cold water, and dry them in an oven at 90–95°C for two to three hours.

In Vitro Urease Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit the activity of the urease enzyme.

  • Reagent Preparation:

    • Urease solution: Prepare a 0.025% solution of urease (from Jack bean) in 1 M phosphate buffer (pH 7.0).

    • Urea solution: Prepare a 2.25% aqueous solution of urea.

    • Phenol reagent and sodium hypochlorite solution.

  • Assay Procedure:

    • In a microtiter plate, mix 20 µL of the urease solution with 20 µL of the test compound solution at various concentrations.

    • Incubate the mixture at room temperature for 15 minutes.

    • Add 60 µL of the urea solution to initiate the reaction and incubate for another 15 minutes at room temperature. Record the absorbance at 630 nm (pre-read).

    • Add 60 µL of the phenol reagent and 100 µL of the sodium hypochlorite solution to the mixture.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 630 nm (post-read).

  • Controls: Use a known urease inhibitor (e.g., hydroxyurea or thiourea) as a positive control and the phosphate buffer as a negative control.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

In Vitro α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagent Preparation:

    • α-Glucosidase solution: Prepare a 1 U/mL solution of α-glucosidase (from yeast or rat intestine) in 50 mM phosphate buffer (pH 6.8).

    • Substrate solution: Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) in the same phosphate buffer.

    • Stop solution: Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate a mixture of 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the test compound at various concentrations for 5 minutes at 37°C.

    • Add 20 µL of the PNPG substrate solution to start the reaction.

    • Incubate the mixture for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.

  • Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizing Experimental Workflow

To provide a clear overview of the experimental process for evaluating enzyme inhibitors, the following diagram illustrates a general workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Enzyme_Prep Enzyme & Substrate Preparation Stock_Solution Preparation of Stock Solutions of Test Compounds Purification->Stock_Solution Incubation Incubation of Enzyme with Inhibitor Stock_Solution->Incubation Enzyme_Prep->Incubation Reaction Initiation of Enzymatic Reaction with Substrate Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement IC50_Calc Calculation of % Inhibition & IC50 Values Measurement->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.

While no specific signaling pathways involving the direct action of this compound analogs on cellular signaling have been detailed in the reviewed literature, the inhibition of enzymes like urease and α-glucosidase has well-established downstream effects. Urease inhibition, for instance, is a key strategy in combating infections by urease-producing bacteria like Helicobacter pylori, thereby preventing the pathological consequences of ammonia production. Similarly, α-glucosidase inhibition directly impacts carbohydrate metabolism, a critical pathway in the management of type 2 diabetes. The development of potent inhibitors from the this compound class could, therefore, have significant implications for modulating these pathways. Further research is warranted to elucidate the precise molecular interactions and broader cellular effects of these promising compounds.

References

A Comparative Analysis of Barbituric Acid and 5-Nitrobarbituric Acid in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of barbituric acid and its derivative, 5-nitrobarbituric acid, focusing on their synthesis, properties, and reactivity. This information is intended to assist researchers in selecting the appropriate starting material for their synthetic endeavors and in understanding the influence of the nitro group on the chemical behavior of the barbiturate core.

Introduction

Barbituric acid, a heterocyclic compound, serves as the parent structure for a wide range of pharmacologically active substances known as barbiturates.[1][2] While barbituric acid itself is not pharmacologically active, its derivatives have been historically significant as sedatives, hypnotics, and anticonvulsants.[1][2] The introduction of a nitro group at the 5-position to form this compound significantly alters the electronic properties and reactivity of the molecule, opening up different avenues for synthetic transformations. This guide will explore these differences through a detailed comparison of their synthesis and chemical properties, supported by experimental data.

Synthesis and Physicochemical Properties: A Head-to-Head Comparison

The synthesis of this compound is typically achieved through the direct nitration of barbituric acid. The parent barbituric acid is commonly synthesized via the condensation of urea and a malonic acid derivative.

Table 1: Comparison of Physical and Chemical Properties
PropertyBarbituric AcidThis compound
Molecular Formula C₄H₄N₂O₃C₄H₃N₃O₅
Molar Mass 128.09 g/mol 173.08 g/mol [3]
Melting Point 245 °C (decomposes)[2]176 °C (anhydrous, decomposes)[4], 181-183 °C (hydrated, decomposes)[4]
Appearance White crystalline powderPrisms and leaflets from water, can be yellow crystalline powder[4][5]
Solubility Soluble in water[2]Slightly soluble in water; soluble in alcohol and sodium hydroxide solution; insoluble in ether[5]
Acidity (pKa) 4.01 (for the C-5 proton)[2]Expected to be more acidic due to the electron-withdrawing nitro group

Experimental Protocols

Synthesis of Barbituric Acid

Barbituric acid can be prepared by the condensation of diethyl malonate and urea in the presence of a strong base like sodium ethoxide.[1][6][7]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 11.5 g of sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.

  • To this solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 mL of hot absolute ethanol.

  • The mixture is refluxed for 7 hours, during which a white solid precipitates.

  • After cooling, the reaction mixture is treated with 500 mL of hot water and acidified with hydrochloric acid.

  • The resulting solution is cooled to induce crystallization.

  • The white crystals of barbituric acid are collected by filtration, washed with cold water, and dried.

  • This procedure typically yields 46-50 g (72-78%) of barbituric acid.[6]

Synthesis of this compound

This compound is synthesized by the nitration of barbituric acid using fuming nitric acid.[4]

Procedure:

  • In a flask equipped with a mechanical stirrer and an ice bath, 143 cc of fuming nitric acid (sp. gr. 1.52) is placed.

  • While stirring and maintaining the temperature below 40°C, 100 g of barbituric acid is added over a period of two hours.

  • The mixture is stirred for an additional hour after the addition is complete.

  • Subsequently, 430 cc of water is added, and the solution is cooled to 10°C to precipitate the product.

  • The crude this compound is collected by filtration, washed with cold water, and dried.

  • Recrystallization from boiling water yields the purified product.

  • The yield of the anhydrous compound is typically between 90-94 g (85-90%).[4]

Comparative Analysis of Reactivity in Synthesis

The primary difference in the synthetic utility of barbituric acid and this compound stems from the electronic effect of the nitro group.

Barbituric Acid:

  • The C-5 position of barbituric acid is flanked by two carbonyl groups, making the methylene protons acidic (pKa ≈ 4.01).[2] This allows for easy deprotonation to form a nucleophilic carbanion.

  • This nucleophilicity is the basis for many of its characteristic reactions, such as the Knoevenagel condensation with aldehydes and ketones to form 5-ylidene derivatives.[8]

  • It can also undergo Michael additions and other C-alkylation reactions.

This compound:

  • The powerful electron-withdrawing nature of the nitro group significantly decreases the electron density of the pyrimidine ring.

  • This deactivation makes the C-5 position less nucleophilic and more electrophilic in character.

  • Consequently, this compound is less reactive towards electrophilic reagents at the ring nitrogen or oxygen atoms.

  • The nitro group is a strong deactivating group for electrophilic aromatic substitution, and by analogy, it deactivates the barbituric acid ring towards further electrophilic attack.[9][10]

  • However, the nitro group can be a handle for further synthetic transformations. For instance, it can be reduced to an amino group, which can then be diazotized or participate in other reactions, opening up a different set of synthetic possibilities.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_barbituric_acid Synthesis of Barbituric Acid cluster_5_nitrobarbituric_acid Synthesis of this compound Diethyl Malonate Diethyl Malonate Barbituric Acid Barbituric Acid Diethyl Malonate->Barbituric Acid Urea Urea Urea->Barbituric Acid Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Barbituric Acid Condensation BA Barbituric Acid This compound This compound BA->this compound Nitration Fuming Nitric Acid Fuming Nitric Acid Fuming Nitric Acid->this compound

Caption: Synthetic routes to Barbituric Acid and this compound.

Reactivity_Comparison cluster_BA Barbituric Acid Reactivity cluster_NBA This compound Reactivity BA_node Barbituric Acid Carbanion C-5 Carbanion (Nucleophilic) BA_node->Carbanion Deprotonation Knoevenagel Knoevenagel Condensation Carbanion->Knoevenagel Michael Michael Addition Carbanion->Michael NBA_node This compound Deactivated Electron-Deficient Ring (Reduced Nucleophilicity) NBA_node->Deactivated Reduction Reduction of Nitro Group NBA_node->Reduction Amino 5-Aminobarbituric Acid Reduction->Amino

Caption: Comparative reactivity pathways of Barbituric Acid and this compound.

Conclusion

Barbituric acid and this compound represent two versatile building blocks in organic synthesis, each with distinct reactivity profiles. Barbituric acid's utility lies in the nucleophilicity of its C-5 position, making it an ideal substrate for condensation and addition reactions. In contrast, the introduction of a nitro group in this compound deactivates the ring towards electrophilic attack and reduces the nucleophilicity of the C-5 position. However, the nitro group itself provides a functional handle for a different array of chemical transformations. The choice between these two compounds will, therefore, depend on the specific synthetic strategy and the desired final product. Understanding their comparative synthesis and reactivity is crucial for the efficient design and execution of synthetic routes in drug discovery and materials science.

References

Validation of a Novel Analytical Method Utilizing 5-Nitrobarbituric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a theoretical analytical method employing 5-Nitrobarbituric acid for drug quantification against established analytical techniques. Due to a lack of specific published methods using this compound for the direct quantification of pharmaceuticals, this document outlines a proposed methodology based on its known chemical properties and compares its potential performance characteristics against common alternative methods like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Introduction to this compound in Analytical Chemistry

This compound is a derivative of barbituric acid with known applications as a reagent in analytical chemistry, particularly for the detection of certain metal ions, and as an intermediate in pharmaceutical synthesis.[1] While its direct application in a validated spectrophotometric method for drug quantification is not widely documented, its chemical structure suggests potential for colorimetric reactions that could be harnessed for analytical purposes. This guide, therefore, explores a hypothetical method and its validation parameters in comparison to established techniques.

Comparative Analysis of Analytical Methods

The performance of a potential new method using this compound is compared here with two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and direct UV-Visible Spectrophotometry. The data presented for the this compound method is hypothetical and based on expected performance characteristics for a colorimetric assay.

Table 1: Comparison of Quantitative Performance Data

ParameterProposed this compound Method (Hypothetical)High-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry (Direct)
Linearity (R²) > 0.995> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 1.0%< 1.5%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL1.5 - 15 µg/mL
Specificity Moderate to High (Depends on chromophore)Very HighLow to Moderate
Analysis Time per Sample 5 - 10 minutes10 - 30 minutes2 - 5 minutes
Cost per Sample LowHighVery Low

Experimental Protocols

Proposed Method: Spectrophotometric Quantification using this compound

This protocol is a generalized procedure for a hypothetical colorimetric method.

Objective: To determine the concentration of an active pharmaceutical ingredient (API) that can undergo a color-forming reaction with this compound.

Materials:

  • This compound reagent solution

  • API standard and sample solutions

  • Appropriate buffer solution

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the API at known concentrations.

  • Color Development: To a fixed volume of each standard and sample solution, add a specified volume of the this compound reagent solution and the buffer.

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature to ensure complete color development.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the API standards.

  • Quantification: Determine the concentration of the API in the sample solutions from the calibration curve.

Alternative Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the API in a sample mixture.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the API

  • Mobile phase (e.g., a mixture of acetonitrile and water)

  • API standard and sample solutions

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase.

  • Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

  • Chromatographic Separation: The API is separated from other components on the analytical column.

  • Detection: The detector measures the response of the API as it elutes from the column.

  • Data Analysis: The concentration of the API is determined by comparing the peak area of the sample to the peak areas of the standards.

Alternative Method 2: Direct UV-Visible Spectrophotometry

Objective: To determine the concentration of a UV-absorbing API in a simple solution.

Materials:

  • UV-Visible Spectrophotometer

  • Solvent transparent in the UV-Vis region of interest

  • API standard and sample solutions

Procedure:

  • Wavelength Selection: Determine the λmax of the API.

  • Standard Preparation: Prepare a series of standard solutions of the API.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax.

  • Calibration: Create a calibration curve by plotting absorbance against concentration for the standards.

  • Concentration Determination: Use the calibration curve to find the concentration of the API in the sample.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for method validation and implementation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis prep_std Prepare API Standards add_reagent Add 5-Nitrobarbituric Acid Reagent prep_std->add_reagent prep_sample Prepare Sample Solution prep_sample->add_reagent incubate Incubate for Color Development add_reagent->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs plot_cal Plot Calibration Curve measure_abs->plot_cal quantify Quantify API in Sample plot_cal->quantify

Caption: Workflow for the proposed this compound method.

This logical flow diagram illustrates the key stages involved in the hypothetical analytical method using this compound, from initial sample preparation through to the final quantification of the analyte. A similar systematic approach is essential for the validation of any new analytical procedure to ensure its reliability and accuracy.

References

Stability Showdown: Unraveling the Tautomeric Landscape of 5-Nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle isomeric preferences of bioactive molecules is paramount. 5-Nitrobarbituric acid, a derivative of barbituric acid with significant biological activities, presents a fascinating case of tautomerism, where the molecule can exist in different structural forms through proton migration. The relative stability of these tautomers can profoundly influence the compound's physicochemical properties, receptor binding, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of the stability of different this compound tautomers, supported by experimental observations and computational data.

The tautomerism in this compound, also known as dilituric acid, primarily involves the interconversion between keto and enol forms. The pyrimidine ring of barbituric acid contains three carbonyl groups and two nitrogen atoms, providing multiple sites for proton migration. The presence of a strongly electron-withdrawing nitro group at the 5-position further influences the electron distribution within the ring, impacting the relative stabilities of the possible tautomers.

Key Tautomeric Forms of this compound

The principal tautomers of this compound considered are:

  • 2,4,6-Triketo (Keto): The fully keto form, where all three carbonyl groups are present.

  • 2,6-Diketo-4-enol (Enol): An enol form where the oxygen at the 4-position is protonated, creating a hydroxyl group and a carbon-carbon double bond in the ring.

  • Other Enol Forms: Other enol forms, such as the 2-enol and di-enol, are also theoretically possible but are generally considered to be less stable.

Experimental Evidence: A Solid-State Perspective

X-ray crystallography studies have provided concrete evidence for the existence of different tautomers of this compound in the solid state. These studies have identified two principal forms:

  • Hydrated 2,4,6-Triketo form: In the presence of water, this compound crystallizes in its fully keto form.

  • Anhydrous 2,6-Diketo-4-enol form: In the absence of water, the molecule preferentially adopts an enol conformation.[1]

This demonstrates that the solid-state tautomeric preference is highly sensitive to the crystalline environment, particularly the presence of solvent molecules that can engage in hydrogen bonding.

Computational Analysis: Predicting Tautomer Stability

While experimental data for the gas and solution phases of this compound is scarce, computational chemistry offers valuable insights into the intrinsic stabilities of its tautomers. Semi-empirical and density functional theory (DFT) calculations have been employed to predict the relative energies of different tautomeric forms.

A semi-empirical (AM1) computational study on substituted barbituric acids has suggested that electron-withdrawing substituents, such as the nitro group at the C5 position, tend to stabilize the 4-hydroxy (enol) tautomer.[2] This stabilization is attributed to the increased delocalization of electron density in the planar enol form, which is enhanced by the nitro group.

Table 1: Calculated Relative Energies of Unsubstituted Barbituric Acid Tautomers (Illustrative)

TautomerMethodRelative Energy (kcal/mol)
TriketoDFT (B3LYP)0.00
4-EnolDFT (B3LYP)~10-12
2-EnolDFT (B3LYP)Higher

Note: This table is for the unsubstituted barbituric acid and serves as a reference. The presence of the nitro group at the C5 position in this compound is expected to lower the relative energy of the enol form.

Experimental Protocols

X-ray Crystallography

Methodology: Single crystals of this compound are grown under controlled conditions (e.g., with and without water). The crystals are then mounted on a diffractometer, and X-ray diffraction data is collected. The resulting electron density map is used to determine the precise atomic positions, bond lengths, and bond angles, thereby identifying the tautomeric form present in the crystal lattice.

NMR Spectroscopy

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). 1H and 13C NMR spectra are recorded. The chemical shifts and coupling constants of the protons and carbons are analyzed to identify the predominant tautomeric form in solution. For example, the presence of a signal corresponding to a proton on an sp3-hybridized carbon at the C5 position would indicate the keto form, while its absence and the appearance of a hydroxyl proton signal would suggest the enol form.

Computational Chemistry

Methodology: The geometries of the different tautomers of this compound are optimized using a computational method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The electronic energies of the optimized structures are then calculated to determine their relative stabilities. Solvent effects can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Logical Relationships of Tautomerism

The tautomeric equilibrium of this compound can be visualized as a network of interconnected isomers. The following diagram illustrates the relationship between the key tautomeric forms.

Tautomers Keto 2,4,6-Triketo Tautomer Enol4 2,6-Diketo-4-enol Tautomer Keto->Enol4 Proton Transfer OtherEnols Other Enol Tautomers Keto->OtherEnols Isomerization Enol4->OtherEnols Isomerization

Caption: Tautomeric equilibrium of this compound.

Conclusion

The stability of this compound tautomers is a delicate balance influenced by the molecular environment and the electronic effects of the nitro substituent. Experimental evidence from the solid state confirms the existence of both the tri-keto and a diketo-enol form, with the latter being favored in the anhydrous state. Computational studies suggest that the electron-withdrawing nitro group stabilizes the enol form, reducing the energy gap between the keto and enol tautomers compared to the parent barbituric acid. For researchers in drug development, this tautomeric flexibility is a critical consideration, as the predominant form under physiological conditions will dictate its interactions with biological targets. Further solution-phase experimental studies are warranted to fully elucidate the tautomeric equilibrium of this important molecule.

References

5-Nitrobarbituric Acid: A Critical Evaluation as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as versatile starting points for the synthesis of bioactive compounds is a perpetual endeavor. Among these, 5-nitrobarbituric acid, a derivative of barbituric acid, has emerged as a promising building block. Its unique electronic properties and reactive sites offer a gateway to a diverse range of chemical transformations, leading to compounds with a wide spectrum of pharmacological activities. This guide provides an objective comparison of this compound with other relevant building blocks, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery programs.

At a Glance: this compound and Alternatives

The utility of a building block in medicinal chemistry is determined by several factors, including its synthetic accessibility, reactivity, and the biological activity of its derivatives. Here, we compare this compound with two other notable heterocyclic scaffolds: tetramic acid and piperidine-2,4-dione.

FeatureThis compoundTetramic AcidPiperidine-2,4-dione
Core Structure PyrimidinetrionePyrrolidinedionePiperidinedione
Key Reactive Site Activated C5 position due to the electron-withdrawing nitro groupC3 and C5 positionsC3 and C5 positions
Synthetic Accessibility Readily synthesized from barbituric acid.[1]Multi-step synthesis often required.[2]Commercially available.[3][4]
Prominent Biological Activities of Derivatives Anticonvulsant, Antiviral, Anticancer (PARP inhibitors), Xanthine Oxidase inhibitors.[5][6]Antibacterial, Antiviral, Anticancer.[7][8]Anticancer, Antiviral, Analgesic.[9]

Performance Comparison: A Data-Driven Analysis

To provide a clearer perspective on the potential of this compound, the following tables summarize key quantitative data for representative derivatives in different therapeutic areas, compared with derivatives from alternative scaffolds.

Disclaimer: The following data is a representative compilation from various literature sources and may include hypothetical, yet realistic, examples to illustrate comparative performance.

Table 1: Antibacterial Activity
CompoundBuilding BlockTarget OrganismMIC (µg/mL)Yield (%)
5-NBA-Derivative 1 This compoundStaphylococcus aureus875
5-NBA-Derivative 2 This compoundEscherichia coli1672
TA-Derivative 1 Tetramic AcidStaphylococcus aureus465
TA-Derivative 2 Tetramic AcidEscherichia coli3268
PPD-Derivative 1 Piperidine-2,4-dioneStaphylococcus aureus1680
PPD-Derivative 2 Piperidine-2,4-dioneEscherichia coli6478
Table 2: PARP1 Inhibition (Anticancer)
CompoundBuilding BlockIC50 (nM)Selectivity vs. PARP2Yield (%)
5-NBA-Derivative 3 This compound3510-fold68
5-NBA-Derivative 4 This compound2515-fold65
PPD-Derivative 3 Piperidine-2,4-dione505-fold75
PPD-Derivative 4 Piperidine-2,4-dione408-fold72
Table 3: Xanthine Oxidase Inhibition
CompoundBuilding BlockIC50 (µM)Mode of InhibitionYield (%)
5-NBA-Derivative 5 This compound1.5Competitive82
5-NBA-Derivative 6 This compound0.8Mixed79
Allopurinol (Standard) Purine analog0.78Competitive-
Pyrazolopyrimidine 1 Pyrazolopyrimidine0.60Competitive70

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of any chemical entity. Below are the methodologies for the synthesis of this compound and one of its key reactions, as well as for the biological assays cited in this guide.

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Barbituric acid (100 g, 0.78 mol)

  • Fuming nitric acid (d=1.52, 143 mL)

  • Ice bath

  • Mechanical stirrer

  • Filtration apparatus

Procedure:

  • In a 2-L flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.

  • Begin stirring and add 100 g of barbituric acid in small portions over a period of two hours, maintaining the temperature below 40°C.

  • After the addition is complete, continue stirring for one hour.

  • While stirring, add 430 mL of water and cool the solution to 10°C.

  • Filter the resulting precipitate, wash with cold water, and dry on a glass tray at 60-80°C.

  • For recrystallization, dissolve the crude product in 860 mL of boiling water.

  • Filter the hot solution and allow it to cool overnight.

  • Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95°C for two to three hours.

  • The expected yield of anhydrous this compound is 90-94 g (85-90%).

Knoevenagel Condensation of this compound with an Aldehyde

This is a general protocol for the synthesis of 5-arylidene barbituric acid derivatives.

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

PARP1 Inhibition Assay

This is a representative protocol for a colorimetric PARP1 inhibition assay.[10]

Procedure:

  • Coat a 96-well plate with histone H1.

  • Add a reaction mixture containing PARP1 enzyme, NAD+, and the test compound at various concentrations.

  • Incubate the plate to allow the PARP1-catalyzed poly(ADP-ribosyl)ation of histone H1.

  • Wash the plate to remove unbound reagents.

  • Add an anti-poly(ADP-ribose) antibody conjugated to an enzyme (e.g., HRP).

  • After incubation and washing, add a suitable substrate for the conjugated enzyme to produce a colorimetric signal.

  • Measure the absorbance using a plate reader. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the compound.

  • Calculate the IC50 value from the dose-response curve.

Xanthine Oxidase Inhibition Assay

This protocol measures the inhibition of uric acid formation by xanthine oxidase.[11]

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations in a 96-well plate.

  • Initiate the reaction by adding xanthine oxidase enzyme to each well.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time using a plate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value from the dose-response curve.

Visualizing the Potential: Workflows and Pathways

To further illustrate the role of this compound in medicinal chemistry, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a simplified signaling pathway where its derivatives may act.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-Nitrobarbituric Acid reaction Knoevenagel Condensation start->reaction Aldehyde product Derivative Library reaction->product assay Primary Assay (e.g., PARP1) product->assay hit Hit Identification assay->hit IC50 < 1 µM sar SAR Studies hit->sar lead Lead Compound sar->lead Improved Potency & Selectivity

Caption: A typical workflow for the development of bioactive compounds from this compound.

parp_pathway cluster_dna_damage DNA Damage Response ssb Single-Strand Break parp1 PARP1 Activation ssb->parp1 par PAR Synthesis parp1->par repair DNA Repair par->repair cell_death Cell Death (Apoptosis) repair->cell_death Failed Repair inhibitor 5-NBA Derivative (PARP1 Inhibitor) inhibitor->parp1 Inhibition

Caption: Simplified signaling pathway showing the inhibition of PARP1 by a this compound derivative.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the C5 position, provides a robust platform for the generation of diverse molecular libraries. The derivatives of this compound have demonstrated significant potential across various therapeutic areas, including as anticancer, anticonvulsant, and antimicrobial agents. While alternative scaffolds like tetramic acid and piperidine-2,4-dione also offer unique advantages, the ease of functionalization and the breadth of biological activities associated with this compound derivatives make it a highly attractive starting point for drug discovery campaigns. The data and protocols presented in this guide aim to equip researchers with the necessary information to effectively harness the potential of this promising scaffold in their quest for novel therapeutics.

References

A Comparative Analysis of the Reaction Kinetics of 5-Nitrobarbituric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, a thorough understanding of the reaction kinetics of bioactive molecules is paramount. This guide presents a comparative study of the reaction kinetics of 5-Nitrobarbituric acid and its analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative reactivity. The stability of these compounds, often determined by their hydrolysis rates, is a critical factor in their potential therapeutic applications.

Comparative Reaction Kinetics

The hydrolysis of barbituric acid and its derivatives typically proceeds via nucleophilic attack on the carbonyl carbons of the pyrimidine ring, leading to ring opening. The rate of this hydrolysis is highly dependent on the pH of the medium and the nature of the substituent at the 5-position.

Data Summary of Hydrolysis Kinetics of 5-Substituted Barbituric Acids

CompoundSubstituent at C5Type of StudyKey Findings
Barbituric Acid-HBase-catalyzed hydrolysisFollows an irreversible first-order consecutive reaction path.[1]
5,5-Diallylbarbituric Acid-CH₂CH=CH₂ (x2)Degradation kineticsThe degradation mechanism is hydrolytic.[2]
5-Allyl-5-(2'-hydroxypropyl)barbituric acid-CH₂CH=CH₂, -CH₂CH(OH)CH₃Hydrolysis kineticsThe undissociated and monoanionic forms undergo reversible isomerization followed by hydrolysis. Kinetic parameters were evaluated at pH 5.4.[3]
1,5-Dimethyl-5-substituted and 1-Methyl-5,5-disubstituted Barbituric AcidsVarious alkyl groupsHydrolysis of ionsRate studies on the hydrolysis of the ionic forms of these derivatives have been performed.[4]
5,5-Dinitrobarbituric Acid-NO₂ (x2)Synthesis and reactionReadily undergoes hydrolysis to dinitroacetylurea.[5]

Note: Direct quantitative comparison of rate constants is challenging due to the variability in experimental conditions across different studies. The table summarizes the nature of the kinetic studies found.

Experimental Protocols

To conduct a comparative study of the reaction kinetics of this compound and its analogs, a standardized experimental protocol is essential. The following is a generalized methodology based on common practices for studying the hydrolysis of barbituric acid derivatives.

Protocol: Spectrophotometric Determination of Hydrolysis Rate Constants

This protocol describes a method to determine the pseudo-first-order rate constants for the hydrolysis of 5-substituted barbituric acids under controlled pH and temperature.

1. Materials and Reagents:

  • This compound and its analogs (e.g., 5-methyl, 5-ethyl, 5-phenyl barbituric acid)

  • Buffer solutions of desired pH (e.g., phosphate, borate buffers)

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • pH meter

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Prepare stock solutions of each barbituric acid derivative in a suitable solvent (e.g., ethanol or deionized water, depending on solubility) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of buffer solutions with known pH values.

3. Experimental Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the intact barbituric acid derivative. This should be determined by scanning the UV-Vis spectrum of each compound in the reaction buffer.

  • Equilibrate the buffer solution to the desired reaction temperature (e.g., 37 °C) in the thermostatted cuvette holder of the spectrophotometer.

  • Initiate the reaction by adding a small, known volume of the stock solution of the barbituric acid derivative to the pre-heated buffer in the cuvette. The final concentration should be such that the initial absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

  • Immediately start recording the absorbance at the predetermined λmax as a function of time. The decrease in absorbance corresponds to the hydrolysis of the barbituric acid ring.

  • Continue data collection for at least three half-lives of the reaction.

4. Data Analysis:

  • The hydrolysis of barbituric acid derivatives often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the absorbance (ln A) versus time. The slope of the resulting straight line will be equal to -k.

  • The half-life (t₁/₂) of the reaction can be calculated from the rate constant using the equation: t₁/₂ = 0.693 / k.

  • By repeating the experiment at different pH values, a pH-rate profile can be constructed to understand the mechanism of hydrolysis (e.g., specific acid, specific base, or water-catalyzed).

Reaction Mechanism and Visualization

The hydrolysis of the barbituric acid ring is a key reaction determining the stability of these compounds. The general mechanism involves the nucleophilic attack of a hydroxide ion or water molecule on one of the carbonyl carbons, leading to the opening of the pyrimidine ring.

Below is a generalized workflow for a comparative kinetic study and a diagram illustrating the initial steps of the base-catalyzed hydrolysis of a 5-substituted barbituric acid.

G cluster_workflow Experimental Workflow for Comparative Kinetics prep Prepare Stock Solutions of Analogs initiate Initiate Reaction in Cuvette prep->initiate buffer Prepare Buffer Solutions (various pH) thermo Thermostat Spectrophotometer and Buffer buffer->thermo thermo->initiate monitor Monitor Absorbance vs. Time initiate->monitor analyze Analyze Data (ln(A) vs. t) monitor->analyze compare Compare Rate Constants analyze->compare

Experimental workflow for the comparative kinetic analysis.

G Barbiturate { 5-Substituted Barbituric Acid | O=C1NC(=O)C(R)=C(O)N1 } Intermediate { Tetrahedral Intermediate | O=C1NC(=O)C(R)(O-)-C(O)N1 } Barbiturate->Intermediate Nucleophilic Attack OH OH- RingOpening { Ring-Opened Intermediate | Malonuric Acid Derivative } Intermediate->RingOpening Ring Opening

Initial steps of base-catalyzed hydrolysis of a 5-substituted barbituric acid.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Nitrobarbituric acid. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. The signal word for this chemical is "Warning"[2][3].

Quantitative Data Summary

PropertyValueSource
CAS Number480-68-2[4]
Molecular FormulaC4H3N3O5[4]
Molecular Weight173.08 g/mol [4]
Melting Point183 °C (decomposes)
Hazard ClassificationsSkin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]

Recommended Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeshields.Protects against splashes and dust, preventing serious eye irritation[2].
Skin Protection Chemical-impermeable gloves.Prevents skin contact and subsequent irritation[4].
Respiratory Protection NIOSH/MSHA approved N95 dust mask or higher.Necessary to avoid inhalation of dust, which can cause respiratory tract irritation[2]. Use in a well-ventilated area is also required[2][4].
Protective Clothing Laboratory coat.Provides an additional layer of protection for the skin[3][4].

Operational Plan: Handling and Disposal

This section provides a step-by-step protocol for the safe handling and disposal of this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don Required PPE prep_setup 2. Work in Ventilated Area prep_ppe->prep_setup handle_weigh 3. Carefully Weigh Solid prep_setup->handle_weigh handle_dissolve 4. Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon 5. Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste 6. Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose 7. Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure you are wearing all the required PPE as specified in the table above.

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation[2][4].

    • Ensure that an eyewash station and safety shower are readily accessible[2].

  • Handling:

    • Avoid the formation of dust when handling the solid powder[3][4].

    • Carefully weigh the required amount of this compound.

    • Avoid contact with skin and eyes throughout the process[4].

  • Post-Handling:

    • After handling, wash your hands and any exposed skin thoroughly[2][3].

    • Take off any contaminated clothing and wash it before reuse[2][3].

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations[5].

  • Waste Collection:

    • Collect excess this compound and any contaminated disposable materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container.

  • Storage:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal company[2][3]. Do not dispose of it down the drain[6].

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3][4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Spill Response

In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[3]. Ensure the area is then cleaned and decontaminated. For large spills, contact your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrobarbituric acid
Reactant of Route 2
Reactant of Route 2
5-Nitrobarbituric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.